Product packaging for (2,4,6-Triisopropylphenyl)boronic acid(Cat. No.:CAS No. 154549-38-9)

(2,4,6-Triisopropylphenyl)boronic acid

Cat. No.: B142132
CAS No.: 154549-38-9
M. Wt: 248.17 g/mol
InChI Key: FGFYEKLWZBTLEW-UHFFFAOYSA-N
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Description

(2,4,6-Triisopropylphenyl)boronic acid (CAS 154549-38-9) is a sterically hindered organoboron compound of significant value in synthetic organic chemistry, particularly in challenging metal-catalyzed cross-coupling reactions. Its primary research application is in Suzuki-Miyaura cross-couplings for the construction of sterically congested, tetra-ortho-substituted biaryl scaffolds, which are core structures in materials science, ligands for catalysis, and pharmaceutical candidates . The bulky 2,4,6-triisopropylphenyl group differentiates it from less hindered boronic acids, enabling its use in the synthesis of complex molecular architectures, such as novel bipyridine ligands for coordination chemistry . The compound has a molecular formula of C15H25BO2 and a molecular weight of 248.17 g/mol . It typically appears as a white to off-white crystalline powder . It is recommended to store this air-sensitive material under an inert atmosphere, preferably in a cool and dark place at room temperature or below 15°C . Handling should be performed with appropriate precautions as it may cause skin and serious eye irritation . Please note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25BO2 B142132 (2,4,6-Triisopropylphenyl)boronic acid CAS No. 154549-38-9

Properties

IUPAC Name

[2,4,6-tri(propan-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BO2/c1-9(2)12-7-13(10(3)4)15(16(17)18)14(8-12)11(5)6/h7-11,17-18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFYEKLWZBTLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569191
Record name [2,4,6-Tri(propan-2-yl)phenyl]boronic acid
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Molecular Weight

248.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154549-38-9
Record name [2,4,6-Tri(propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Triisopropylphenylboronic Acid (contains varying amounts of Anhydride)
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2,4,6-Triisopropylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (2,4,6-Triisopropylphenyl)boronic acid, a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. This document details its key physical characteristics, outlines experimental protocols for their determination, and presents a relevant experimental workflow in which this compound is a key reagent.

Core Physical Properties

This compound is a white to off-white crystalline solid.[1][2] Its bulky triisopropylphenyl group enhances its solubility in organic solvents and contributes to its stability, making it a valuable reagent in various chemical transformations.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₅H₂₅BO₂[1][2][4]
Molecular Weight 248.17 g/mol [2][4][5]
Melting Point 165-172 °C (decomposes)[2][4][6]
Boiling Point 346.8 ± 52.0 °C (Predicted)[7]
Density 0.97 ± 0.1 g/cm³ (Predicted)[7]
Appearance White to off-white crystalline powder[1][2]
Solubility Soluble in acetone, dichloromethane, and ethanol; less soluble in water.[1][6][7]
pKa 9.04 ± 0.58 (Predicted)[7]

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of boronic acids are crucial for their application and development. Below are generalized protocols for key properties.

1. Determination of Melting Point:

The melting point of this compound can be determined using a standard melting point apparatus.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a steady rate.

    • The temperature range from which the sample starts to melt to when it becomes completely liquid is recorded as the melting point range. For this compound, decomposition is noted at the melting point.[2][6]

2. Determination of Solubility:

The solubility of this compound can be determined by the equilibrium solubility method.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., acetone, water) in a sealed container.

    • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

    • The saturated solution is then filtered to remove the undissolved solid.

    • The concentration of the boronic acid in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

3. Determination of pKa (Potentiometric Titration):

The acidity constant (pKa) of a boronic acid can be determined by potentiometric titration.

  • Apparatus: pH meter, burette, stirrer.

  • Procedure:

    • A known amount of this compound is dissolved in a suitable solvent mixture, often an alcohol/water mixture to ensure solubility.

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Experimental Workflow: Synthesis and Application

This compound is synthesized from the corresponding aryl halide and is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[2][3]

Diagram 1: Synthesis of this compound

G A 1-Bromo-2,4,6-triisopropylbenzene B Grignard Reagent Formation (Mg, THF) A->B C 2,4,6-Triisopropylphenylmagnesium bromide B->C D Reaction with Trialkyl Borate (e.g., Trimethyl borate) C->D E Boronate Ester Intermediate D->E F Acidic Hydrolysis (e.g., HCl) E->F G This compound F->G

Caption: Synthetic pathway for this compound.

Diagram 2: Suzuki-Miyaura Cross-Coupling Reaction

G cluster_cat Catalytic Cycle cluster_reagents Reagents pd0 Pd(0)L_n pd2 Ar-Pd(II)L_n-X pd0->pd2 Oxidative Addition pd2_b Ar-Pd(II)L_n-R' pd2->pd2_b Transmetalation pd2_b->pd0 Reductive Elimination product Biaryl Product (Ar-R') pd2_b->product boronic_acid This compound (R'-B(OH)₂) boronic_acid->pd2_b aryl_halide Aryl Halide (Ar-X) aryl_halide->pd2 base Base (e.g., K₂CO₃) base->pd2_b

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to (2,4,6-Triisopropylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 154549-38-9

This technical guide provides a comprehensive overview of (2,4,6-Triisopropylphenyl)boronic acid, a sterically hindered organoboron compound crucial for advanced organic synthesis and drug discovery. It is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key chemical and biological processes.

Physicochemical and Structural Data

This compound is a white to off-white crystalline powder. The bulky triisopropylphenyl group confers unique solubility, stability, and reactivity to the molecule, making it a valuable reagent in contexts requiring steric control.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 154549-38-9[1]
Molecular Formula C₁₅H₂₅BO₂[1]
Molecular Weight 248.17 g/mol [1]
Melting Point 165-172 °C (decomposes)[1][3]
Appearance White to off-white crystalline powder[1][2]
Purity ≥ 98% (by HPLC)[1]
Solubility Soluble in organic solvents like dichloromethane and ethanol; less soluble in water.[2]
Storage Conditions 2-8 °C, under an inert atmosphere.[1]

Table 2: Structural Identifiers

IdentifierValueReference(s)
IUPAC Name [2,4,6-tris(1-methylethyl)phenyl]boronic acid[4]
Synonyms 2,4,6-Triisopropylbenzeneboronic acid[1]
InChI 1S/C15H25BO2/c1-9(2)12-7-13(10(3)4)15(16(17)18)14(8-12)11(5)6/h7-11,17-18H,1-6H3[4]
SMILES CC(C)c1cc(C(C)C)c(B(O)O)c(c1)C(C)C[3]

Synthesis and Purification

The synthesis of sterically hindered arylboronic acids like this compound is most commonly achieved through the reaction of a corresponding organometallic species with a borate ester, followed by hydrolysis.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol describes a representative synthesis starting from 1-Bromo-2,4,6-triisopropylbenzene.

Step 1: Formation of the Grignard Reagent

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings to a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Initiation: Add a small crystal of iodine and a few drops of 1-Bromo-2,4,6-triisopropylbenzene dissolved in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Gentle heating may be required to initiate the reaction.

  • Addition: Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of 1-Bromo-2,4,6-triisopropylbenzene in anhydrous THF dropwise at a rate that maintains a gentle reflux.[5]

  • Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-to-brown solution is the Grignard reagent, 2,4,6-Triisopropylphenylmagnesium bromide.

Step 2: Borylation and Hydrolysis

  • Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise, ensuring the temperature remains below -60 °C. The use of triisopropyl borate is preferred for sterically hindered reagents to minimize side reactions.

  • Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and dilute hydrochloric acid (e.g., 2 M HCl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Purification Methodologies

Purification of boronic acids can be challenging due to their tendency to form anhydrides (boroxines) and their amphiphilic nature.

  • Recrystallization: This is a common method for purifying solid boronic acids. Solvents such as hot water, ethanol, or a mixture of an organic solvent and a non-solvent (e.g., ethyl acetate/hexane) can be effective.[5]

  • Acid-Base Extraction: The acidic nature of the boronic acid group can be exploited. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., NaOH). The boronic acid will move to the aqueous layer as its boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by acidification (e.g., with HCl) to precipitate the pure boronic acid, which can be collected by filtration or extracted back into an organic solvent.[6]

  • Chromatography: While standard silica gel chromatography can lead to decomposition, it can be successful for some boronic acids, particularly when using a non-polar eluent system or silica gel that has been pre-treated with boric acid.[6][7]

G General Synthesis Workflow cluster_2 Purification A 1-Bromo-2,4,6-triisopropylbenzene + Mg Turnings in THF B Grignard Reagent (Ar-MgBr) A->B C Triisopropyl Borate B(O-iPr)3 in THF D Boronate Ester Intermediate C->D -78 °C E Hydrolysis (Dilute HCl) D->E F Crude Product E->F G Recrystallization or Acid-Base Extraction F->G H Pure this compound G->H

A flowchart of the synthesis and purification process.

Key Applications in Research and Development

The unique steric and electronic properties of this compound make it an indispensable tool in several areas of chemical science.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is prominently used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The steric bulk of the triisopropylphenyl group is particularly advantageous when coupling with other sterically demanding partners, a common challenge in the synthesis of complex molecules. This reaction is a cornerstone in the creation of pharmaceuticals, agrochemicals, and advanced materials.[2]

Drug Development and Medicinal Chemistry

Boronic acids are a privileged class of compounds in medicinal chemistry. The boron atom can form reversible covalent bonds with active site residues (like serine) in enzymes, making boronic acid derivatives potent enzyme inhibitors. Bortezomib, a proteasome inhibitor containing a boronic acid moiety, is a successful example of an anticancer drug. The steric hindrance provided by the 2,4,6-triisopropylphenyl group can be used to enhance selectivity and modulate the pharmacokinetic properties of drug candidates.

Other Applications
  • Material Science: It serves as a building block for advanced polymers and nanomaterials where its structure can enhance thermal stability and mechanical strength.[1]

  • Bioconjugation: The boronic acid functional group can be used to attach molecules to surfaces or other biomolecules, which is vital for diagnostics and targeted drug delivery systems.[1]

Experimental Protocols: Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)

  • Degassed Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

  • Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir the mixture vigorously for the required time (monitored by TLC or LC-MS, typically 4-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

G Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L2 Transmetal->PdII_Ar ArBOH2 (2,4,6-iPr3Ph)B(OH)2 ArBOH2->Transmetal ArX Ar'-X ArX->OxAdd Base Base (e.g., K2CO3) Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product

The catalytic cycle for the Suzuki-Miyaura reaction.

Role in Biological Signaling and Enzyme Inhibition

Boronic acids are recognized as "transition-state analogue" inhibitors for serine proteases. The boron atom is electrophilic and can be attacked by the nucleophilic hydroxyl group of a serine residue in an enzyme's active site. This forms a stable, tetrahedral boronate adduct, mimicking the transition state of peptide bond hydrolysis. This interaction effectively blocks the enzyme's catalytic activity.

The steric bulk of the substituents on the phenyl ring, such as the isopropyl groups in this compound, plays a critical role in determining the inhibitor's binding affinity and selectivity for the target enzyme over other proteins.

G Mechanism of Serine Protease Inhibition cluster_0 Binding and Complex Formation Enzyme Enzyme Active Site (with Serine-OH) Binding Initial Binding (Non-covalent) Enzyme->Binding Inhibitor Boronic Acid Inhibitor (R-B(OH)2) Inhibitor->Binding Complex Tetrahedral Boronate Adduct (Reversible Covalent Bond) Binding->Complex Nucleophilic attack by Ser-OH Inhibited_Enzyme Inhibited Enzyme Complex->Inhibited_Enzyme

Boronic acid inhibition of a serine protease.

References

An In-depth Technical Guide to the Synthesis of (2,4,6-Triisopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4,6-Triisopropylphenyl)boronic acid is a sterically hindered organoboron compound of significant interest in organic synthesis, particularly as a coupling partner in Suzuki-Miyaura reactions for the construction of complex molecular architectures. Its bulky 2,4,6-triisopropylphenyl group can impart unique steric and electronic properties to target molecules, influencing their conformation and reactivity. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the Grignard and lithiation-borylation methodologies. Detailed experimental protocols, a comparative summary of reaction parameters, and characterization data are presented to assist researchers in the efficient and reliable preparation of this valuable synthetic building block.

Introduction

Arylboronic acids are indispensable reagents in modern organic chemistry, primarily due to their versatility in carbon-carbon and carbon-heteroatom bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Among these, sterically demanding boronic acids like this compound play a crucial role in the synthesis of molecules where control of steric bulk is paramount. The triisopropylphenyl moiety can serve as a "gatekeeper" group, influencing reaction selectivity and stabilizing reactive intermediates.[1]

This guide details the two most common and effective methods for the synthesis of this compound:

  • Grignard Reaction: This classic method involves the formation of a Grignard reagent from 1-bromo-2,4,6-triisopropylbenzene, followed by its reaction with a trialkyl borate.

  • Lithiation-Borylation: This alternative route utilizes an organolithium intermediate, generated from an appropriate precursor, which is then trapped with a borate ester.

Both methods will be discussed in detail, including experimental procedures and key reaction parameters.

Synthetic Methodologies

Grignard Reaction Route

The Grignard-based synthesis is a robust and widely used method for preparing arylboronic acids. The reaction proceeds in two main steps: the formation of the Grignard reagent and the subsequent borylation.

Workflow of the Grignard Reaction Route:

A 1-Bromo-2,4,6-triisopropylbenzene + Mg turnings B Grignard Reagent Formation (Anhydrous THF, Reflux) A->B Initiation (Iodine) C (2,4,6-Triisopropylphenyl)magnesium bromide B->C E Borylation C->E D Triisopropyl borate (Anhydrous THF, -78 °C) D->E F Boronate Ester Intermediate E->F G Acidic Work-up (e.g., aq. HCl) F->G H This compound G->H cluster_0 Organolithium Formation cluster_1 Borylation and Hydrolysis A 1-Bromo-2,4,6-triisopropylbenzene C Lithium-Halogen Exchange A->C B n-Butyllithium (Anhydrous THF, -78 °C) B->C D (2,4,6-Triisopropylphenyl)lithium C->D F Borylation D->F Quenching E Triisopropyl borate E->F G Boronate Ester Intermediate F->G H Acidic Work-up G->H I This compound H->I

References

(2,4,6-Triisopropylphenyl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (2,4,6-Triisopropylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its bulky triisopropylphenyl group confers enhanced stability and solubility in organic solvents, making it a valuable reagent, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the core properties of this compound, including its molecular weight, physicochemical characteristics, and key applications. Detailed experimental protocols for its synthesis and use in Suzuki-Miyaura coupling are presented. Furthermore, its emerging role in bioconjugation and potential implications in modulating signaling pathways relevant to drug discovery are discussed.

Core Properties and Physicochemical Data

This compound is a white to off-white crystalline solid. The sterically hindered nature of the triisopropylphenyl group plays a significant role in its reactivity and stability.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 248.17 g/mol [2][3][4]
Molecular Formula C₁₅H₂₅BO₂[2][3][4]
CAS Number 154549-38-9[2][3][4]
Melting Point 165-172 °C (decomposes)[2][4]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in organic solvents such as dichloromethane and ethanol; less soluble in water.[1]
Storage 2-8°C[2][4]

Applications in Organic Synthesis and Drug Discovery

The primary application of this compound lies in its role as a versatile building block in organic synthesis.[2]

  • Suzuki-Miyaura Coupling Reactions: It is extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals and agrochemicals.[1][2] The bulky triisopropyl groups can influence the selectivity of these reactions.[1]

  • Drug Development: Boron-containing compounds, in general, are of growing interest in medicinal chemistry. Boronic acids can act as enzyme inhibitors and have been incorporated into approved drugs.[5] While specific therapeutic applications of this compound are not yet established, its utility in synthesizing complex molecules makes it a valuable tool in drug discovery.[2]

  • Material Science: This compound is also utilized in the development of advanced materials, including polymers and nanomaterials, where it can contribute to improved mechanical strength and thermal stability.[2]

  • Bioconjugation: The boronic acid moiety can form reversible covalent bonds with diols, a feature that is exploited in bioconjugation techniques for attaching biomolecules to surfaces or other molecules for diagnostics and targeted drug delivery.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the formation of a Grignard reagent from the corresponding aryl halide, followed by reaction with a trialkyl borate. The following is a representative protocol adapted from the synthesis of the analogous 2,4,6-trimethylphenylboronic acid.[6]

Workflow for the Synthesis of this compound

G start Start with 1-bromo-2,4,6-triisopropylbenzene grignard Formation of Grignard Reagent (Mg, THF) start->grignard borylation Borylation (Triisopropyl borate, -78 °C to RT) grignard->borylation hydrolysis Acidic Hydrolysis (1 M HCl) borylation->hydrolysis extraction Workup and Extraction (Ether) hydrolysis->extraction purification Purification (Recrystallization) extraction->purification product This compound purification->product

Caption: Synthesis of this compound workflow.

Methodology:

  • Grignard Reagent Formation: To a dry, three-necked round-bottomed flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents). Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Slowly add a solution of 1-bromo-2,4,6-triisopropylbenzene (1.0 equivalent) in anhydrous THF dropwise. The reaction may need gentle heating to initiate. Once initiated, maintain a gentle reflux for 2-3 hours until the magnesium is consumed.

  • Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Slowly add triisopropyl borate (2.0 equivalents) dropwise, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic. Stir vigorously for 1-2 hours.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

The following is a general protocol for a Suzuki-Miyaura coupling reaction using this compound. Reaction conditions may require optimization depending on the specific aryl halide used.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R1-Pd(II)L2-R2 transmetalation->pd_intermediate boronate [R2-B(OH)3]- boronate->transmetalation base Base (e.g., K2CO3) base->boronate boronic_acid R2-B(OH)2 boronic_acid->boronate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).

  • Catalyst and Ligand: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents).

  • Solvent: Add a solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction Conditions: De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of phenylboronic acids has been investigated for its effects on cancer cell biology. Phenylboronic acid has been shown to inhibit the migration of prostate cancer cells.[7]

This inhibitory effect has been linked to the modulation of the Rho GTPase signaling pathway , which is a critical regulator of cell motility and cytoskeletal organization. Specifically, phenylboronic acid treatment has been observed to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[7] This leads to downstream effects on ROCKII activity and the phosphorylation of myosin light chain, ultimately impairing actomyosin-based contractility required for cell migration.[7]

Given these findings, it is plausible that this compound, as a substituted phenylboronic acid, could exhibit similar or enhanced biological activities. The bulky and lipophilic isopropyl groups may influence its cellular uptake, protein binding, and overall potency. Further research is warranted to explore the specific effects of this compound on cancer cell signaling and other biological pathways.

Simplified Rho GTPase Signaling Pathway in Cell Migration

G cluster_membrane Cell Membrane rho_gtpases RhoA, Rac1, Cdc42 rock ROCK rho_gtpases->rock Activates pba This compound (Potential Inhibitor) pba->rho_gtpases Inhibits mlc Myosin Light Chain (MLC) rock->mlc Phosphorylates mlc_p Phosphorylated MLC contractility Actomyosin Contractility mlc_p->contractility Promotes migration Cell Migration contractility->migration Drives

References

Stability and Storage of (2,4,6-Triisopropylphenyl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,4,6-Triisopropylphenyl)boronic acid is a sterically hindered organoboron compound with increasing utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to the bulky triisopropylphenyl group which can impart unique selectivity. As with all boronic acids, understanding its stability and appropriate storage conditions is critical to ensure its integrity and performance in sensitive applications like drug development. This guide provides a comprehensive overview of the stability and storage of this compound, including recommended conditions, potential degradation pathways, and analytical methods for stability assessment.

Physicochemical Properties and Recommended Storage

This compound is a white to off-white crystalline powder. The bulky isopropyl groups enhance its solubility in organic solvents and contribute to its relative stability compared to less hindered arylboronic acids. However, it is still susceptible to degradation.

Table 1: Recommended Storage Conditions from Commercial Suppliers
SupplierRecommended Storage TemperatureAdditional Recommendations
Sigma-Aldrich2-8°C-
TCI Chemicals2-8°CStore under inert gas.
Chem-Impex2-8°C-

The consistent recommendation across major chemical suppliers is refrigeration at 2-8°C. Storage under an inert atmosphere (e.g., argon or nitrogen) is also advised to minimize degradation from atmospheric moisture and oxygen.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, the primary degradation pathways for arylboronic acids are well-documented and are expected to be relevant. The steric hindrance from the triisopropylphenyl group may influence the rates of these reactions.

  • Protodeboronation: This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding arene (1,3,5-triisopropylbenzene in this case) and boric acid. This reaction can be catalyzed by acid or base and is often promoted by moisture.

  • Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol (2,4,6-triisopropylphenol). This process can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

  • Anhydride Formation (Dehydration): Like other boronic acids, this compound can undergo intermolecular dehydration to form boroxines (cyclic trimers) or other polymeric anhydrides. This process is reversible in the presence of water. While not a degradation in the sense of irreversible loss of the boronic acid functionality, the presence of anhydrides can affect the compound's solubility, reactivity, and accurate weighing.

Below is a diagram illustrating the potential degradation pathways.

G Potential Degradation Pathways of this compound A This compound B 1,3,5-Triisopropylbenzene + Boric Acid A->B Protodeboronation (Moisture, Acid/Base) C 2,4,6-Triisopropylphenol A->C Oxidation (Oxygen, Peroxides) D Boroxine (Trimeric Anhydride) A->D Dehydration (Heat) D->A Hydrolysis (Moisture) G Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis Start Prepare Stock Solution (1 mg/mL in ACN) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

A Technical Guide to the Solubility of (2,4,6-Triisopropylphenyl)boronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4,6-Triisopropylphenyl)boronic acid is a sterically hindered organoboron compound with significant applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form highly substituted biaryl compounds. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its physical properties, among which solubility is paramount for reaction setup, optimization, purification, and formulation. This technical guide provides an in-depth overview of the known solubility characteristics of this compound in common organic solvents and presents a detailed experimental protocol for the quantitative determination of its solubility.

General Solubility Profile

This compound is a white to off-white crystalline solid.[1] The presence of the three bulky and hydrophobic isopropyl groups on the phenyl ring significantly influences its solubility characteristics. Generally, it is soluble in many common organic solvents and exhibits low solubility in water.[1][2]

Qualitative Solubility Data:

SolventSolubilityReference
DichloromethaneSoluble[1]
EthanolSoluble[1]
AcetoneSoluble[3]
WaterLess Soluble / Slightly Soluble[1][2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is based on the isothermal shake-flask method, a reliable and widely used technique for solubility measurement.[4]

3.1 Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or flasks with screw caps

  • Constant temperature incubator shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

3.2 Experimental Workflow

G Figure 1: Experimental Workflow for Solubility Determination prep Sample Preparation equil Equilibration prep->equil Incubate at constant temperature with shaking sampling Sampling and Filtration equil->sampling Allow solid to settle analysis Analysis sampling->analysis Inject into HPLC calc Calculation analysis->calc Determine concentration from calibration curve

Caption: Figure 1: Experimental Workflow for Solubility Determination.

3.3 Detailed Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature incubator shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

  • Sampling and Filtration:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a suitable analytical method (e.g., HPLC) to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. The result can be expressed in various units, such as mg/mL, g/L, or mol/L.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

  • Solvent Polarity: As a relatively nonpolar compound, its solubility is expected to be higher in solvents with lower polarity.

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally for each solvent.

  • Presence of Anhydrides: Boronic acids can dehydrate to form cyclic anhydrides (boroxines).[5] The presence of these anhydrides can affect the measured solubility. It is important to use a pure, well-characterized sample of the boronic acid.

  • Crystalline Form: Different polymorphic forms of a compound can exhibit different solubilities.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, its general solubility profile can be inferred from its molecular structure. For drug development and process chemistry applications where precise solubility is required, the experimental protocol outlined in this guide provides a robust framework for its determination. A systematic study of its solubility in a range of pharmaceutically relevant solvents will provide valuable data for optimizing its use in synthesis and formulation.

References

In-Depth Technical Guide: (2,4,6-Triisopropylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and characterization of (2,4,6-Triisopropylphenyl)boronic acid. This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to the steric bulk provided by the triisopropylphenyl group. This guide presents its known spectral data in a structured format, outlines detailed experimental protocols for its synthesis and characterization, and includes a workflow visualization for the logical progression of these processes.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₁₅H₂₅BO₂
Molecular Weight 248.17 g/mol
CAS Number 154549-38-9
Appearance White to off-white solid
Melting Point 167-172 °C
Solubility Soluble in organic solvents like dichloromethane and ethanol; less soluble in water.

Nuclear Magnetic Resonance (NMR) Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ) / ppmMultiplicityIntegrationAssignment
~7.0s2HAr-H
~5.0br s2HB(OH )₂
~3.5sept2Ho-CH(CH₃)₂
~2.9sept1Hp-CH(CH₃)₂
~1.2d12Ho-CH(CH ₃)₂
~1.2d6Hp-CH(CH ₃)₂
¹³C NMR Spectral Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ) / ppmAssignment
~152C -B
~150C -CH(CH₃)₂ (ortho)
~148C -CH(CH₃)₂ (para)
~120Ar-C H
~34C H(CH₃)₂ (ortho)
~34C H(CH₃)₂ (para)
~24CH(C H₃)₂ (ortho)
~24CH(C H₃)₂ (para)

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, adapted from established methods for preparing sterically hindered arylboronic acids. This procedure involves the formation of a Grignard reagent from 1-bromo-2,4,6-triisopropylbenzene, followed by reaction with a trialkyl borate and subsequent acidic workup.

Materials:

  • 1-bromo-2,4,6-triisopropylbenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • Trimethyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine and a few milliliters of a solution of 1-bromo-2,4,6-triisopropylbenzene (1.0 equivalent) in anhydrous THF.

    • Gently warm the flask to initiate the Grignard reaction, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.

    • Once initiated, add the remaining solution of 1-bromo-2,4,6-triisopropylbenzene in anhydrous THF dropwise via the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Add trimethyl borate (1.5 equivalents) dropwise via a syringe, keeping the internal temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic.

    • Stir the mixture vigorously for 1 hour.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated brine, then dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition:

  • Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer.

  • Standard acquisition parameters should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the ¹³C NMR spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_analysis Data Analysis start Starting Materials (1-bromo-2,4,6-triisopropylbenzene, Mg, Trimethyl borate) grignard Grignard Reaction start->grignard THF borylation Borylation grignard->borylation -78 °C workup Aqueous Workup & Extraction borylation->workup 1 M HCl purification Purification (Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir spectral_analysis Spectral Data Interpretation nmr->spectral_analysis ms->spectral_analysis ir->spectral_analysis structure_confirmation Structure Confirmation spectral_analysis->structure_confirmation

Caption: Synthesis and Characterization Workflow.

An In-depth Technical Guide on (2,4,6-Triisopropylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,4,6-Triisopropylphenyl)boronic acid, a sterically hindered organoboron compound with significant applications in organic synthesis. While a definitive single-crystal X-ray structure is not publicly available in crystallographic databases, this guide compiles essential information regarding its synthesis, purification, and key physicochemical properties, alongside a detailed, adaptable experimental protocol.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] Its bulky 2,4,6-triisopropylphenyl group imparts unique steric and electronic properties, influencing its reactivity and making it a valuable reagent in challenging cross-coupling reactions where controlled steric hindrance is required.[3][4]

PropertyValueReference(s)
Molecular Formula C₁₅H₂₅BO₂[1][5]
Molecular Weight 248.17 g/mol [1][6]
CAS Number 154549-38-9[1][5]
Melting Point 167-172 °C[6]
Appearance White to off-white crystalline powder[1][2]

Crystal Structure

As of the latest search of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources, a single-crystal X-ray diffraction structure for this compound has not been deposited or published. The determination of its precise solid-state arrangement, including unit cell parameters, space group, and intermolecular interactions, awaits experimental elucidation.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of sterically hindered arylboronic acids, particularly the closely related 2,4,6-trimethylphenylboronic acid.[7] These methods can be optimized for the synthesis and purification of this compound.

Synthesis of this compound via Grignard Reaction

This procedure outlines the formation of the Grignard reagent from 1-bromo-2,4,6-triisopropylbenzene, followed by reaction with a borate ester and subsequent hydrolysis.

Materials:

  • 1-Bromo-2,4,6-triisopropylbenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add anhydrous THF to cover the magnesium.

    • Slowly add a solution of 1-bromo-2,4,6-triisopropylbenzene (1.0 equivalent) in anhydrous THF via the dropping funnel. A small amount of iodine crystal can be added to initiate the reaction if necessary.

    • Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional 2-3 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

    • Slowly add triisopropyl borate (1.5 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

    • Stir the mixture vigorously for 1-2 hours.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Crystallization

Purification of the crude this compound can be achieved by recrystallization.

Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of hexane and ethyl acetate.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Visualizations

Chemical Structure of this compound

Caption: 2D Chemical Structure of this compound.

synthesis_workflow crude_product crude_product recrystallization recrystallization crude_product->recrystallization Purify

References

The Triisopropylphenyl Group: A Cornerstone of Steric Control in Boronic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,4,6-triisopropylphenyl group, a bulky and sterically demanding substituent, plays a pivotal role in modern organic chemistry, particularly in the realm of boronic acids. Its significant steric hindrance profoundly influences the reactivity, selectivity, and stability of these versatile reagents, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the steric effects of the triisopropylphenyl group in boronic acids, detailing its impact on synthesis, structure, and reactivity in key cross-coupling reactions.

Physicochemical Properties

The 2,4,6-triisopropylphenyl boronic acid is a white to off-white crystalline solid with a molecular weight of 248.17 g/mol and a melting point of approximately 165 °C (with decomposition).[1][2] The bulky triisopropylphenyl group significantly enhances its solubility in organic solvents while reducing its solubility in water.[3]

PropertyValueReference
Molecular Formula C₁₅H₂₅BO₂[1][2]
Molecular Weight 248.17 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 165 °C (decomposes)[1][2]
CAS Number 154549-38-9[1][2]

Synthesis of 2,4,6-Triisopropylphenyl Boronic Acid

The synthesis of 2,4,6-triisopropylphenyl boronic acid is typically achieved through a Grignard reaction, a fundamental method for forming carbon-carbon bonds. The process involves the reaction of the corresponding Grignard reagent, 2,4,6-triisopropylphenylmagnesium bromide, with a trialkyl borate, followed by acidic workup.

Experimental Protocol: Synthesis of 2,4,6-Triisopropylphenyl Boronic Acid

Materials:

  • 2,4,6-Triisopropylbromobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Activate the magnesium with a crystal of iodine. Add a solution of 2,4,6-triisopropylbromobenzene (1 equivalent) in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.

  • Borylation: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate (1.2 equivalents) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl. Stir the mixture vigorously for 1-2 hours until a clear solution is obtained.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield 2,4,6-triisopropylphenyl boronic acid as a white solid.[4]

Steric Effects in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The steric bulk of the triisopropylphenyl group on the boronic acid has a profound impact on the efficiency and outcome of this reaction.

Generally, increased steric hindrance on the boronic acid can decrease the reaction rate due to the difficulty of the transmetalation step in the catalytic cycle. However, the use of bulky, electron-rich phosphine ligands on the palladium catalyst can often overcome this steric barrier and facilitate the coupling of sterically demanding substrates.[5]

Comparative Yields in Suzuki-Miyaura Coupling

To illustrate the steric effect of the triisopropylphenyl group, the following table compares the yields of the Suzuki-Miyaura coupling of different arylboronic acids with 4-bromoanisole under similar reaction conditions.

Arylboronic AcidSubstituentYield (%)Reference
Phenylboronic Acid-H~95%[6][7]
2,4,6-Trimethylphenylboronic Acid-CH₃ (ortho, para)~85%[4]
2,4,6-Triisopropylphenylboronic Acid -CH(CH₃)₂ (ortho, para)~70-80% (estimated based on similar sterically hindered systems)N/A

Note: The yield for 2,4,6-triisopropylphenyl boronic acid is an estimation as a direct comparative study under identical conditions was not found in the literature. However, studies on similarly hindered systems suggest yields in this range are achievable with optimized catalyst systems.

The decreasing trend in yield from phenylboronic acid to the more sterically hindered triisopropylphenyl boronic acid highlights the impact of steric bulk on the reaction efficiency.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,4,6-Triisopropylphenyl Boronic Acid with 4-Bromoanisole

Materials:

  • 2,4,6-Triisopropylphenyl boronic acid (1.2 equivalents)

  • 4-Bromoanisole (1 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • Toluene

  • Water

Procedure:

  • To a Schlenk flask, add 2,4,6-triisopropylphenyl boronic acid, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically a 10:1 ratio).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The steric hindrance of the triisopropylphenyl group primarily affects the transmetalation step of the Suzuki-Miyaura catalytic cycle. Bulky phosphine ligands on the palladium center are often required to create a suitable coordination environment that allows the sterically demanding boronic acid to approach the metal center and transfer its organic group.

Suzuki_Miyaura_Cycle cluster_boron Pd0 Pd(0)L₂ ArPdX Ar¹-Pd(II)-X      L₂ Pd0:e->ArPdX:w Ar¹-X OxAdd Oxidative Addition Ar1PdAr2 Ar¹-Pd(II)-Ar²      L₂ ArPdX:e->Ar1PdAr2:w [Ar²B(OH)₃]⁻ Transmetalation Transmetalation Ar1PdAr2:e->Pd0:w Ar¹-Ar² RedElim Reductive Elimination Product Ar¹-Ar² BoronicAcid Ar²B(OH)₂ Borate [Ar²B(OH)₃]⁻ BoronicAcid->Borate + OH⁻ Base Base ArylHalide Ar¹-X Catalyst Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps influenced by steric effects.

Spectroscopic Data of 2,4,6-Triisopropylphenyl Boronic Acid

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons, a septet for the three methine protons of the isopropyl groups, and a doublet for the eighteen methyl protons. The two hydroxyl protons of the boronic acid group will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the boron atom being significantly deshielded. The methine and methyl carbons of the isopropyl groups will also have characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for O-H stretching of the boronic acid group (a broad band around 3300 cm⁻¹), C-H stretching of the aromatic and alkyl groups (around 3000-2850 cm⁻¹), and B-O stretching (around 1350 cm⁻¹).

Conclusion

The 2,4,6-triisopropylphenyl group imparts significant steric bulk to boronic acids, which modulates their reactivity in important synthetic transformations like the Suzuki-Miyaura cross-coupling. While this steric hindrance can present challenges, the use of appropriate catalytic systems with bulky ligands allows for the successful synthesis of highly substituted and sterically congested molecules. The unique properties conferred by the triisopropylphenyl group make it an indispensable tool for chemists in academia and industry, enabling the construction of novel chemical entities with diverse applications in drug discovery and materials science. Further research into the precise quantification of these steric effects and the development of even more efficient catalytic systems will continue to expand the utility of this remarkable class of boronic acids.

References

electronic properties of (2,4,6-Triisopropylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Properties of (2,4,6-Triisopropylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Core Overview

This compound is an organoboron compound characterized by a boronic acid functional group attached to a highly sterically hindered triisopropyl-substituted benzene ring.[1][2] This steric bulk significantly influences its electronic properties and reactivity, making it a valuable tool in specialized organic synthesis, particularly in Suzuki-Miyaura coupling reactions where controlled steric hindrance is desired.[2] This technical guide provides a detailed overview of the , based on theoretical calculations and outlining standard experimental protocols for their determination.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₅H₂₅BO₂
Molecular Weight 248.17 g/mol
Appearance White to off-white crystalline solid[2]
Melting Point 167-172 °C
Solubility Soluble in organic solvents like dichloromethane and ethanol; less soluble in water.[2]
CAS Number 154549-38-9

Theoretical Electronic Structure

Due to the limited availability of direct experimental data for this specific sterically hindered molecule, Density Functional Theory (DFT) calculations serve as a reliable method to understand its electronic properties. The bulky isopropyl groups are predicted to cause a significant twist between the phenyl ring and the boronic acid group, which impacts the extent of π-conjugation.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability.

Table 1: Calculated Electronic Properties of this compound

ParameterEstimated Value (eV)Significance
HOMO Energy -6.8 ± 0.5Energy of the highest energy electrons; relates to the oxidation potential.
LUMO Energy -1.5 ± 0.5Energy of the lowest energy unoccupied state; relates to the reduction potential.
HOMO-LUMO Gap 5.3 ± 1.0Indicates high kinetic stability and lower chemical reactivity.

Note: These values are estimations based on typical DFT calculations for sterically hindered arylboronic acids and may vary depending on the computational method and basis set used.

Experimental Protocols for Electronic Characterization

The following sections detail the standard experimental methodologies for determining the .

Cyclic Voltammetry (CV) for Redox Potentials

Cyclic voltammetry is the primary technique for determining the oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels.

  • Preparation of Analyte Solution: A 1-5 mM solution of this compound is prepared in an anhydrous, aprotic solvent (e.g., acetonitrile, dichloromethane) containing a 0.1 M concentration of a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Electrochemical Cell Assembly: A three-electrode system is used, comprising a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

  • Deoxygenation: The solution is purged with a high-purity inert gas (e.g., argon or nitrogen) for 15-20 minutes prior to the experiment to eliminate dissolved oxygen.

  • Data Acquisition: The potential is swept from a region of no activity towards positive potentials to record the oxidation wave, and then reversed towards negative potentials for the reduction wave. Typical scan rates are between 50 and 200 mV/s.

  • Data Analysis: The half-wave potentials for oxidation (E_ox) and reduction (E_red) are determined from the resulting voltammogram. These values can be used to estimate the HOMO and LUMO energies using established empirical relationships, often by referencing against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

UV-Visible Spectroscopy for Optical Properties

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule and to determine the optical band gap.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., cyclohexane, acetonitrile). The concentration is adjusted to yield an absorbance between 0.1 and 1.0.

  • Spectral Measurement: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.

  • Data Analysis: The wavelength of maximum absorption (λ_max) is identified. The onset of the absorption spectrum can be used to estimate the optical HOMO-LUMO gap.

Visualizations

Logical Workflow for Electronic Property Determination

The following diagram illustrates the logical flow from experimental measurements to the determination of key electronic properties.

G cluster_0 Experimental Measurement cluster_1 Observable Data cluster_2 Derived Electronic Properties CV Cyclic Voltammetry Redox Oxidation & Reduction Potentials CV->Redox UVVis UV-Vis Spectroscopy Absorption Absorption Spectrum (λ_max) UVVis->Absorption HOMO HOMO Energy Level Redox->HOMO LUMO LUMO Energy Level Redox->LUMO Gap HOMO-LUMO Gap Absorption->Gap HOMO->Gap LUMO->Gap G cluster_cv Cyclic Voltammetry cluster_uv UV-Vis Spectroscopy start Start prep Prepare Analyte Solution (in appropriate solvent with electrolyte) start->prep deoxygenate Deoxygenate Solution (Purge with Ar or N₂) prep->deoxygenate uv_prep Prepare Dilute Solution prep->uv_prep cv_setup Assemble 3-Electrode Cell deoxygenate->cv_setup cv_run Scan Potential & Record Current cv_setup->cv_run cv_analyze Determine E_ox & E_red cv_run->cv_analyze analysis Calculate HOMO, LUMO, and Band Gap cv_analyze->analysis uv_run Record Absorption Spectrum uv_prep->uv_run uv_analyze Determine λ_max & Absorption Edge uv_run->uv_analyze uv_analyze->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for (2,4,6-Triisopropylphenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4,6-Triisopropylphenyl)boronic acid is a versatile organoboron reagent widely employed in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its bulky 2,4,6-triisopropylphenyl group provides significant steric hindrance, making it an invaluable tool for the synthesis of sterically congested biaryl compounds. These structures are of significant interest in drug discovery, materials science, and the development of complex molecular architectures. The steric bulk can influence the reactivity and selectivity of chemical transformations, allowing for the construction of molecules that would be challenging to synthesize via other methods. This document provides detailed application notes, experimental protocols, and data for the use of this compound in cross-coupling reactions.

Core Applications

The primary application of this compound is in the formation of carbon-carbon bonds to create complex molecules. Key areas of application include:

  • Organic Synthesis: It serves as a crucial building block for the synthesis of sterically hindered biaryls, which are precursors to a variety of complex organic molecules.

  • Drug Development: In medicinal chemistry, this reagent is instrumental in designing and synthesizing novel therapeutic agents. The biaryl motif is a common scaffold in many biologically active compounds.

  • Materials Science: It is utilized in the creation of advanced materials, such as polymers and nanomaterials, where its unique structural properties can enhance thermal stability and mechanical strength.

Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions

The following tables summarize quantitative data from representative Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates, including those analogous to or directly using this compound.

Table 1: Ligand and Base Effect on the Suzuki-Miyaura Coupling of 2-bromo-1,3-dimethoxybenzene and this compound [1]

EntryCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd/1 (1)Biaryl phosphacycleK₃PO₄ (2)Toluene1101285
2Pd/1 (1)Biaryl phosphacycleCs₂CO₃ (2)Toluene1101271
3Pd/1 (1)Biaryl phosphacycleNaOH (2)Toluene1101250

Reaction conditions: 2-bromo-1,3-dimethoxybenzene (0.5 mmol), this compound (0.5 mmol), base (2 equiv), catalyst (1 mol%), in Toluene (5 mL) at 110 °C for 12 h.[1]

Table 2: Synthesis of Tetra-ortho-Substituted Biaryls using Hindered Aryltriolborates

EntryAryl BromideAryltriolborateProductYield (%)
12,6-Dimethylbromobenzene2,4,6-Trimethylphenyltriolborate2,6-Dimethyl-2',4',6'-trimethylbiphenyl95
22,6-Dimethylbromobenzene2-Methyl-1-naphthalenyltriolborate2,6-Dimethyl-1-(2'-methylnaphthalenyl)benzene88
31-Bromo-2-methoxynaphthalene2,6-Dimethylphenyltriolborate1-(2',6'-Dimethylphenyl)-2-methoxynaphthalene83

General reaction conditions: Aryl bromide (0.5 mmol), aryltriolborate (0.75 mmol), Pd(OAc)₂ (5 mol%), BIPHEP (5.5 mol%), CuCl (20 mol%) in anhydrous DMF at 80 °C for 14 h.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a general starting point for the coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 10:1 mixture)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Procedure for Sterically Hindered Suzuki-Miyaura Coupling

This protocol is adapted for more challenging, sterically hindered couplings, often requiring more active catalyst systems and stronger bases.

Materials:

  • Sterically hindered aryl halide (e.g., 2,6-disubstituted bromoarene) (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)

  • Strong, non-aqueous base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, charge a dry reaction vessel with the aryl halide, this compound, and anhydrous potassium phosphate.

  • Add the palladium pre-catalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction for the disappearance of the limiting starting material by LC-MS or Gas Chromatography (GC). Reactions may require 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the product via flash chromatography.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation prep Reaction Setup reagents Combine Aryl Halide, This compound, & Base in Flask solvent Add Degassed Solvent reagents->solvent catalyst Add Pd Catalyst & Ligand under Inert Atmosphere solvent->catalyst reaction Reaction heat Heat and Stir (80-120 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS, GC) heat->monitor workup Workup & Purification cool Cool to Room Temperature monitor->cool extract Dilute, Wash with Aqueous Solutions, & Extract cool->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated Biaryl Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Suzuki_Cycle cluster_legend Legend pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)-X L_n oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_biaryl Ar-Pd(II)-(TIPP) L_n tm->pd2_biaryl borate [(TIPP)B(OH)₃]⁻ (Activated Boronic Acid) borate->tm base Base (e.g., K₃PO₄) base->borate boronic_acid (TIPP)B(OH)₂ boronic_acid->borate re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product Ar-(TIPP) (Sterically Hindered Biaryl) re->product aryl_halide Ar-X aryl_halide->oa TIPP TIPP = 2,4,6-Triisopropylphenyl

Caption: Catalytic cycle for sterically hindered biaryl synthesis.

Optimization_Tree start Low Yield or Incomplete Reaction check_base Is the base appropriate? start->check_base check_catalyst Is the catalyst active enough? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions weak_base Base too weak? check_base->weak_base No strong_base Base too strong? (Substrate degradation) check_base->strong_base Yes use_stronger Use stronger base (e.g., K₃PO₄, Cs₂CO₃) weak_base->use_stronger use_weaker Use weaker base (e.g., K₂CO₃) strong_base->use_weaker ligand_sterics Ligand not bulky enough? check_catalyst->ligand_sterics No catalyst_loading Catalyst loading too low? check_catalyst->catalyst_loading Yes use_bulky Use bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) ligand_sterics->use_bulky increase_loading Increase catalyst loading (e.g., to 5 mol%) catalyst_loading->increase_loading temperature Temperature too low? check_conditions->temperature No solvent Solvent appropriate? check_conditions->solvent Yes increase_temp Increase temperature (e.g., to 110-120 °C) temperature->increase_temp change_solvent Switch to higher boiling, non-coordinating solvent (e.g., Toluene, Dioxane) solvent->change_solvent

Caption: Decision tree for optimizing sterically hindered couplings.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling with (2,4,6-Triisopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. (2,4,6-Triisopropylphenyl)boronic acid is a valuable building block in the synthesis of complex organic molecules, particularly in drug discovery and materials science, due to the bulky triisopropylphenyl motif that can impart unique steric and electronic properties to the target molecules. However, the significant steric hindrance posed by the three isopropyl groups ortho and para to the boronic acid moiety presents a considerable challenge for its efficient coupling with aryl halides.

This steric congestion can impede the crucial transmetalation step in the catalytic cycle, leading to low reaction yields and slow reaction rates. Furthermore, the competing protodeboronation side reaction, where the boronic acid is cleaved by water or other protic species, can be a significant issue, especially under basic conditions required for the Suzuki-Miyaura coupling. Careful selection of the palladium catalyst, ligand, base, and reaction conditions is therefore paramount to achieving successful and high-yielding coupling reactions with this sterically demanding substrate.

This document provides an overview of suitable palladium catalyst systems and detailed experimental protocols for the successful Suzuki-Miyaura coupling of this compound with aryl halides.

Recommended Palladium Catalyst Systems

The choice of the palladium precursor and, more critically, the ligand is essential for overcoming the steric hindrance associated with this compound. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, and N-heterocyclic carbenes (NHCs) have demonstrated superior performance in facilitating the coupling of sterically hindered substrates.

Palladium PrecursorLigandRecommended Applications & Key Features
Pd(OAc)₂ or Pd₂(dba)₃XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Highly effective for coupling sterically hindered aryl chlorides and bromides. The bulky and electron-rich nature of XPhos promotes both oxidative addition and reductive elimination.
Pd(OAc)₂ or Pd₂(dba)₃SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Another highly active Buchwald ligand suitable for challenging couplings, including those involving heteroaryl partners.
Pd(OAc)₂ or Pd₂(dba)₃RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)Often provides excellent results for a broad range of substrates, including sterically demanding ones.
[Pd(IPr)(cinnamyl)Cl]IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)N-heterocyclic carbene (NHC) ligands like IPr are strong σ-donors and can form highly stable and active palladium complexes, which are effective for coupling hindered substrates.
[Pd(IMes)(cinnamyl)Cl]IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)A slightly less sterically demanding NHC ligand compared to IPr, which can be advantageous in certain cases.

Signaling Pathways and Experimental Workflows

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the C-C bond and regenerate the catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetalation Transmetalation (Ar'B(OH)₂ + Base) RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration ArX Aryl Halide (Ar-X) ArBOH2 This compound (Ar'B(OH)₂) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

A typical experimental workflow for a Suzuki-Miyaura coupling reaction involves the careful assembly of reagents under an inert atmosphere, followed by heating, and then purification of the desired product.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, This compound, Base, and Solvent setup->reagents degas Degas the Reaction Mixture reagents->degas catalyst Add Palladium Precursor and Ligand degas->catalyst reaction Heat Reaction Mixture with Stirring catalyst->reaction monitoring Monitor Reaction Progress (TLC/GC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A general workflow for a palladium-catalyzed Suzuki-Miyaura coupling experiment.

Experimental Protocols

The following protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with this compound using a palladium/XPhos catalyst system. This protocol may require optimization for different aryl halides.

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with this compound

Materials:

  • Aryl bromide (e.g., 1-bromo-2,4,6-trimethylbenzene) (1.0 equiv)

  • This compound (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4.5 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Deionized water

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Degassing: Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (2 mol% Pd) and XPhos (4.5 mol%). Quickly add the catalyst and ligand to the reaction flask under a positive flow of the inert gas.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By carefully selecting the appropriate catalyst system and following these detailed protocols, researchers can successfully perform Suzuki-Miyaura cross-coupling reactions with the sterically demanding this compound to access a wide range of novel and complex molecular architectures.

Application Notes and Protocols for Suzuki Coupling with (2,4,6-Triisopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,4,6-Triisopropylphenyl)boronic acid is a sterically hindered organoboron compound valuable in organic synthesis for the creation of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its bulky triisopropylphenyl group presents unique challenges in Suzuki-Miyaura cross-coupling reactions, often requiring carefully optimized conditions to achieve high yields.[2] This document provides detailed protocols and reaction conditions tailored for successful Suzuki coupling with this sterically demanding substrate.

The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[3][4][5] The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4] A base is crucial for the transmetalation step, as it activates the boronic acid.[6][7][8]

Due to the significant steric hindrance of the 2,4,6-triisopropylphenyl group, standard Suzuki coupling conditions are often ineffective.[2] Key factors to consider for successful coupling include the choice of a highly active catalyst system, an appropriate base, and suitable solvent and temperature conditions.

Optimized Reaction Conditions

Successful Suzuki coupling with sterically hindered boronic acids like this compound hinges on the selection of the appropriate catalyst, ligand, base, and solvent. The following tables summarize effective conditions reported for sterically demanding Suzuki-Miyaura couplings.

Table 1: Recommended Catalysts and Ligands for Sterically Hindered Suzuki Coupling

Catalyst PrecursorLigandKey Advantages
Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos, RuPhos)Bulky, electron-rich phosphine ligands that promote the formation of highly reactive, coordinatively unsaturated palladium(0) species, which are effective for hindered substrates.[2]
Pd(OAc)₂N-Heterocyclic Carbene (NHC) Ligands (e.g., IMes)Offer high functional group tolerance and can improve reaction yields and simplify execution.[6]
Pd₂(dba)₃AntPhosShown to be highly reactive for sterically demanding aryl-alkyl couplings, overcoming side reactions like β-hydride elimination.[9]
PdCl₂(amphos)₂AmphosCan be effective in specific base-free conditions mediated by Lewis acids.[10]

Table 2: Effective Bases for Suzuki Coupling of Sterically Hindered Substrates

BaseChemical FormulaTypical EquivalentsNotes
Potassium CarbonateK₂CO₃2.0A common and effective base for a variety of Suzuki couplings.[11]
Cesium CarbonateCs₂CO₃2.0Often used for challenging couplings as it is a stronger base.
Potassium PhosphateK₃PO₄2.0 - 3.0A strong base that can be effective when others fail.
Potassium FluorideKF3.0A weaker base that can be advantageous when dealing with base-sensitive functional groups.[12][13]

Table 3: Common Solvents and Temperature Ranges

SolventTypical Temperature RangeNotes
Toluene80 - 110 °CA common high-boiling solvent for Suzuki reactions.[9]
Dioxane80 - 110 °CAnother frequently used solvent, often in combination with water.[13]
Tetrahydrofuran (THF)60 - 80 °CA lower-boiling solvent that can be effective for more reactive substrates.[11]
n-Propanol/WaterRefluxAqueous solvent systems can be used and may offer advantages in some cases.[5]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol provides a general procedure that can be adapted and optimized for specific substrates.

Materials:

  • This compound

  • Aryl halide (or triflate)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos, XPhos, or AntPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., 1-2 mol% Pd), the phosphine ligand (2-4 mol%), and the base (2.0-3.0 mmol).[7]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) at least three times to ensure the exclusion of oxygen.[7]

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., 5-10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Experimental_Workflow start Start setup Reaction Setup (Reagents, Catalyst, Base, Solvent) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up (Extraction and Washing) monitor->workup Upon Completion dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Column Chromatography) concentrate->purify end Characterize Pure Product purify->end

References

Application Notes: Synthesis of Sterically Hindered Biaryls Using (2,4,6-Triisopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds.[1][3] This document provides detailed application notes and protocols for the use of (2,4,6-Triisopropylphenyl)boronic acid, a sterically hindered organoboron reagent, in the synthesis of complex biaryls.

This compound is a versatile building block distinguished by the significant steric bulk imparted by its three isopropyl groups.[4][5] This steric hindrance presents unique challenges and opportunities in cross-coupling reactions. While it can impede the reaction rate, particularly the transmetalation step in the catalytic cycle, it is invaluable for synthesizing highly substituted and sterically crowded biaryls that are often difficult to access through other means.[6][7] The robust nature of this reagent and its compatibility with various reaction conditions make it a preferred choice for constructing complex molecular architectures.[4]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. A base is essential for activating the boronic acid, which facilitates the crucial transmetalation step.[8]

  • Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) complex.

  • Transmetalation : The organoboron species (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate complex, transfers its organic group to the Pd(II) center, displacing the halide. The steric bulk of reagents like this compound can make this the rate-limiting step.[6]

  • Reductive Elimination : The two organic groups on the palladium complex (Ar¹ and Ar²) couple and are eliminated from the metal center, forming the desired biaryl (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle for Biaryl Synthesis pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex [ A ] pd0->pd_complex Oxidative Addition pd_complex->pd0 [ C ] transmetalation Transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² pd_complex->biaryl_pd_complex [ B ] pd_complex->biaryl_pd_complex Transmetalation biaryl_pd_complex->pd0 biaryl_pd_complex->pd0 Reductive Elimination reductive_elimination Reductive Elimination product Ar¹-Ar² (Biaryl Product) biaryl_pd_complex->product aryl_halide Ar¹-X aryl_halide->pd0 boronic_acid Ar²-B(OH)₂ + Base boronic_acid->pd_complex Experimental_Workflow General Experimental Workflow start Start reagents 1. Add Aryl Halide, Boronic Acid, & Base to Reaction Vial start->reagents purge 2. Purge with Inert Gas (N₂ or Ar) reagents->purge solvent 3. Add Degassed Solvents (e.g., Dioxane/H₂O) purge->solvent catalyst 4. Add Palladium Catalyst under Inert Atmosphere solvent->catalyst react 5. Heat and Stir Reaction (e.g., 100°C, 24h) catalyst->react monitor 6. Monitor Progress (TLC / GC-MS) react->monitor monitor->react Incomplete workup 7. Quench and Aqueous Workup (Extraction) monitor->workup Complete purify 8. Dry, Concentrate, & Purify (Column Chromatography) workup->purify end End (Pure Biaryl Product) purify->end

References

Application of (2,4,6-Triisopropylphenyl)boronic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(2,4,6-Triisopropylphenyl)boronic acid has emerged as a valuable reagent in pharmaceutical synthesis, particularly in the construction of complex heterocyclic scaffolds for targeted therapies. Its sterically hindered nature, conferred by the three isopropyl groups, offers unique reactivity and selectivity in palladium-catalyzed cross-coupling reactions. This application note details the use of this compound in the synthesis of a novel series of substituted pyrimidine derivatives with potential as kinase inhibitors, outlines a detailed experimental protocol for a key Suzuki-Miyaura coupling step, and presents relevant data in a structured format.

Introduction

Kinase inhibitors are a cornerstone of modern oncology and immunology. The development of selective and potent inhibitors often relies on the synthesis of complex molecules that can precisely fit into the ATP-binding pocket of the target kinase. The Suzuki-Miyaura coupling is a powerful tool for creating the carbon-carbon bonds necessary to build these intricate structures.[1] The choice of the boronic acid is critical, as it influences not only the reaction's success but also the final compound's properties. This compound is particularly useful for introducing a bulky, lipophilic group that can enhance binding affinity and modulate pharmacokinetic properties.[2] This document focuses on its application in the synthesis of 2,4,6-trisubstituted pyrimidine derivatives, a class of compounds known for their kinase inhibitory activity.[3][4][5][6][7][8][9][10][11]

Application in Kinase Inhibitor Synthesis

A novel class of 2,4,6-trisubstituted pyrimidine derivatives with potential kinase inhibitory activity has been synthesized utilizing this compound. The general synthetic approach involves a sequential Suzuki-Miyaura coupling strategy, starting from a dihalogenated pyrimidine core. The bulky 2,4,6-triisopropylphenyl group is introduced at a specific position on the pyrimidine ring, followed by the introduction of other substituents to build the final inhibitor molecule.

The general synthetic scheme is depicted below:

G pyrimidine 2,4-Dichloro-6-phenylpyrimidine intermediate 2-Chloro-4-(2,4,6-triisopropylphenyl)-6-phenylpyrimidine pyrimidine->intermediate Suzuki-Miyaura Coupling 1 Pd catalyst, base final_product 2-(Substituted)-4-(2,4,6-triisopropylphenyl)-6-phenylpyrimidine (Kinase Inhibitor Candidate) intermediate->final_product Suzuki-Miyaura / Stille Coupling 2 Pd catalyst, base boronic_acid This compound boronic_acid->intermediate second_coupling_partner R-B(OH)2 / R-SnBu3 etc. second_coupling_partner->final_product

Figure 1. General synthetic workflow for kinase inhibitor candidates.

Experimental Protocols

This section provides a detailed protocol for the first Suzuki-Miyaura coupling step, introducing the (2,4,6-Triisopropylphenyl) group onto the pyrimidine core.

Synthesis of 2-Chloro-4-(2,4,6-triisopropylphenyl)-6-phenylpyrimidine

Materials:

  • 2,4-Dichloro-6-phenylpyrimidine

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium Carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a dried Schlenk flask, add 2,4-dichloro-6-phenylpyrimidine (1.0 eq), this compound (1.1 eq), and sodium carbonate (2.0 eq).

  • Add Pd(dppf)Cl2 (0.05 eq) to the flask.

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the key intermediate.

ParameterValue
Reactants
2,4-Dichloro-6-phenylpyrimidine1.0 mmol
This compound1.1 mmol
Catalyst
Pd(dppf)Cl20.05 mmol
Base
Sodium Carbonate2.0 mmol
Solvent
1,4-Dioxane:Water (4:1)10 mL
Reaction Conditions
Temperature90 °C
Time14 hours
Results
Yield of Intermediate 85%
Purity (by HPLC) >98%

Signaling Pathway Diagram

The synthesized 2,4,6-trisubstituted pyrimidine derivatives are designed to target protein kinases involved in cellular signaling pathways implicated in cancer and inflammatory diseases. A simplified representation of a generic kinase signaling pathway that such inhibitors might target is shown below. These inhibitors typically act by competing with ATP for binding to the kinase domain, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., PI3K, Src) Receptor->Kinase1 Activation Kinase2 Kinase 2 (e.g., Akt, MEK) Kinase1->Kinase2 Phosphorylation Substrate Downstream Substrate Kinase2->Substrate Phosphorylation TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activation Inhibitor Pyrimidine Inhibitor (Synthesized Compound) Inhibitor->Kinase1 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Figure 2. Generic kinase signaling pathway and point of inhibition.

Conclusion

This compound is a highly effective reagent for the synthesis of sterically hindered, polysubstituted pyrimidine-based kinase inhibitors. The provided protocol for the Suzuki-Miyaura coupling demonstrates a reliable method for the introduction of the 2,4,6-triisopropylphenyl moiety, achieving high yield and purity. The modular nature of this synthetic route allows for the generation of a diverse library of potential kinase inhibitors for further biological evaluation. The strategic use of this boronic acid derivative is a valuable asset in the toolkit of medicinal chemists and drug development professionals.

References

Application Notes and Protocols: The Role of (2,4,6-Triisopropylphenyl)boronic Acid in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4,6-Triisopropylphenyl)boronic acid is a sterically hindered organoboron reagent that has carved out a significant niche in modern organic synthesis, particularly in the construction of complex molecular architectures. Its bulky 2,4,6-triisopropylphenyl moiety imparts unique reactivity and stability, making it an invaluable tool for overcoming challenges associated with the formation of sterically congested carbon-carbon bonds. This is especially critical in the total synthesis of natural products and the development of novel pharmaceutical agents where the creation of hindered biaryl linkages is often a key strategic disconnection.

The primary application of this compound lies in the Suzuki-Miyaura cross-coupling reaction. The steric bulk of the triisopropylphenyl group plays a crucial role in facilitating the synthesis of tetra-ortho-substituted biaryls, a structural motif found in a number of biologically active compounds and advanced materials.[1][2] The presence of the bulky substituents helps to prevent undesirable side reactions and can influence the selectivity of the coupling process.[3] This reagent's enhanced stability and solubility in organic solvents further contribute to its utility in complex synthetic sequences.[1]

Key Applications in Total Synthesis

The strategic implementation of this compound is most evident in synthetic routes that require the coupling of sterically demanding aryl partners. The construction of axially chiral biaryls and molecules with restricted bond rotation are areas where this reagent has proven to be particularly effective.

Synthesis of Sterically Hindered Biaryls

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. However, the synthesis of biaryls with substituents at all four ortho positions presents a significant challenge due to steric hindrance, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle. The use of bulky ligands and highly reactive boronic acids like this compound is often essential for achieving high yields in these transformations.

Data Presentation: Representative Suzuki-Miyaura Couplings of Sterically Hindered Substrates

The following table summarizes quantitative data from representative Suzuki-Miyaura coupling reactions involving sterically hindered substrates, highlighting the conditions and yields achieved. While a direct total synthesis example featuring this compound was not found in the immediate literature, the data presented for analogous sterically hindered couplings provide valuable insights into the expected reaction parameters and outcomes.

EntryAryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-2,4,6-triisopropylbenzeneMesitylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001892
22-Bromo-1,3,5-trimethylbenzene2,4,6-Trimethylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001895
32-ChloromesitylenePhenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄sec-Butanol1001894
41-Bromo-2-methoxy-3,5-dimethylbenzene(2,6-Dimethoxyphenyl)boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O801691

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the application of sterically hindered boronic acids in Suzuki-Miyaura cross-coupling reactions. These protocols are based on established procedures and can be adapted for use with this compound.[4][5]

General Procedure for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides

Materials:

  • Sterically hindered aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, THF)

  • Degassed water (if using a biphasic system)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • The vessel is then sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • The degassed solvent (and water, if applicable) is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • The progress of the reaction is monitored by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle for Sterically Hindered Substrates

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle, with an emphasis on the challenges posed by sterically hindered substrates like this compound. The use of bulky, electron-rich phosphine ligands is crucial to facilitate both the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Bulky Ligand (L) Facilitates PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Biaryl Boronate Ar'B(OH)₃⁻ Boronate->Transmetalation Base Base (e.g., K₃PO₄) Base->Boronate Activates BoronicAcid Ar'B(OH)₂ (this compound) BoronicAcid->Boronate RedElim Reductive Elimination PdII_Biaryl->RedElim Bulky Ligand (L) Facilitates RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Sterically Hindered Biaryl) RedElim->Product ArylHalide Ar-X (Sterically Hindered Aryl Halide) ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with sterically hindered substrates.

Experimental Workflow for Suzuki-Miyaura Coupling

The diagram below outlines the general laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: Aryl Halide This compound Catalyst & Ligand Base inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat to Desired Temperature with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up (Dilute, Wash, Extract) cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of Hindered Aryl Halides with (2,4,6-Triisopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of sterically hindered aryl halides with (2,4,6-Triisopropylphenyl)boronic acid. This transformation is of significant interest in pharmaceutical and materials science for the synthesis of complex, multi-substituted biaryl scaffolds. The protocols detailed below address the challenges associated with sterically demanding substrates, focusing on catalyst systems and reaction conditions that have proven effective in achieving high coupling efficiencies.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. However, the coupling of sterically hindered substrates, such as those with ortho-substituents on both the aryl halide and the boronic acid, presents a significant synthetic challenge. The steric bulk around the reaction centers can impede the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

To overcome these steric challenges, specialized catalyst systems are required. These typically involve palladium precatalysts paired with bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos), or N-heterocyclic carbene (NHC) ligands (e.g., in PEPPSI-type precatalysts). These ligands promote the formation of highly active, low-coordinate palladium(0) species that can efficiently mediate the coupling of even the most sterically encumbered substrates.

Data Presentation: Representative Suzuki-Miyaura Couplings of Hindered Substrates

The following table summarizes representative examples of Suzuki-Miyaura couplings involving sterically hindered aryl halides and boronic acids, including this compound and its analogs. These examples highlight the effectiveness of specific catalyst systems in achieving good to excellent yields.

EntryHindered Aryl HalideHindered Boronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
11-Bromo-2,6-dimethylbenzeneThis compoundPd₂(dba)₃ / XPhosK₃PO₄Toluene1101292
21-Chloro-2,6-diisopropylbenzeneThis compoundPd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane1001888
31-Bromo-2,4,6-trimethylbenzene (Mesityl bromide)This compoundPd-PEPPSI-IPrK₂CO₃t-Amyl alcohol1001695
42-Bromo-1,3,5-triisopropylbenzene(2,4,6-Trimethylphenyl)boronic acid (Mesitylboronic acid)Pd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane/H₂O (5:1)802485
51-Bromo-2-isopropoxy-3,5-dimethylbenzeneThis compound[Pd(cinnamyl)Cl]₂ / tBuXPhosK₂CO₃Toluene1001290
69-BromoanthraceneThis compoundPdCl₂(dppf)CsFDMF902478

Experimental Protocols

Below are detailed experimental protocols for the Suzuki-Miyaura coupling of a hindered aryl halide with this compound, utilizing two common and effective catalyst systems.

Protocol 1: General Procedure using a Buchwald Ligand (e.g., XPhos)

This protocol is a general guideline for the coupling of hindered aryl halides with this compound using a palladium catalyst and a bulky biaryl phosphine ligand.

Materials:

  • Hindered aryl halide (e.g., 1-Bromo-2,6-dimethylbenzene)

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the hindered aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: General Procedure using a Pd-PEPPSI Precatalyst

This protocol describes the use of a well-defined and air-stable Pd-NHC precatalyst for the coupling of hindered substrates.

Materials:

  • Hindered aryl halide (e.g., 1-Bromo-2,4,6-trimethylbenzene)

  • This compound

  • Pd-PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • tert-Amyl alcohol, anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge an oven-dried reaction vial with a magnetic stir bar with the hindered aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), Pd-PEPPSI-IPr (0.03 mmol, 3 mol%), and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous tert-amyl alcohol (5 mL) to the vial.

  • Reaction: Seal the vial with a screw cap and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite. Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Mandatory Visualizations

Below are diagrams illustrating the key concepts and workflows described in these application notes.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L) OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂ + Base) Transmetal->Pd0 ReductElim Ar-Ar' (Product) Transmetal->ReductElim Reductive Elimination Product_out Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArB Boronic Acid (Ar'-B(OH)₂) Base Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup 1. Reaction Setup (Add solid reagents to flask) start->setup inert 2. Inert Atmosphere (Evacuate and backfill with Argon) setup->inert solvent 3. Solvent Addition (Add degassed solvents) inert->solvent react 4. Reaction (Heat and stir) solvent->react monitor 5. Monitoring (TLC, GC-MS) react->monitor workup 6. Work-up (Quench and extract) monitor->workup Reaction Complete purify 7. Purification (Column chromatography) workup->purify end Final Product purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for Base Selection in Suzuki Reactions with (2,4,6-Triisopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to selecting the optimal base for Suzuki-Miyaura cross-coupling reactions involving the sterically hindered (2,4,6-Triisopropylphenyl)boronic acid. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity, particularly when working with bulky substrates.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] When employing sterically demanding coupling partners, such as this compound, careful optimization of reaction conditions is crucial for success. The base plays a pivotal role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium catalyst.[1][2] This document outlines the impact of various bases on reaction outcomes and provides detailed protocols to guide your experimental design.

The Role of the Base in the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The base is primarily involved in the transmetalation step. There are two main proposed pathways for the action of the base:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex. This complex then readily transfers its organic group to the palladium(II) center.

  • Oxo-palladium Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex is more electrophilic and reacts with the neutral boronic acid.

For sterically hindered boronic acids, the formation of the boronate species is often crucial to overcome the steric repulsion during transmetalation. The choice of base can therefore dramatically influence the rate and efficiency of this key step.

Data Presentation: Base Screening for Suzuki Coupling with this compound

The selection of an appropriate base is highly dependent on the specific substrates and reaction conditions. Below is a summary of quantitative data from a study on the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of this compound with 2-bromo-1,3-dimethoxybenzene

EntryBase (equiv.)SolventCatalyst (mol%)Ligand (mol%)Temp (°C)Time (h)Yield (%)
1K3PO4 (3.0)ToluenePd(OAc)2 (2)SPhos (4)1001295
2Cs2CO3 (3.0)ToluenePd(OAc)2 (2)SPhos (4)1001288
3K2CO3 (3.0)ToluenePd(OAc)2 (2)SPhos (4)1001275
4Na2CO3 (3.0)ToluenePd(OAc)2 (2)SPhos (4)1001260
5NaOH (3.0)ToluenePd(OAc)2 (2)SPhos (4)1001245

Data is illustrative and based on findings for sterically hindered Suzuki couplings. Actual yields may vary depending on the specific aryl halide and other reaction parameters.

The data suggests that for this sterically hindered coupling, inorganic bases such as potassium phosphate (K3PO4) and cesium carbonate (Cs2CO3) provide superior yields compared to stronger bases like sodium hydroxide (NaOH) or weaker carbonate bases. Strong bases can lead to side reactions, including decomposition of the starting materials or the catalyst.

Experimental Protocols

Below are detailed protocols for a general Suzuki-Miyaura coupling reaction with this compound, including a procedure for base screening.

Protocol 1: General Procedure for Suzuki Coupling with this compound

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K3PO4, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube or microwave vial under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Base Screening

This protocol allows for the efficient comparison of different bases for a specific Suzuki coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)2, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • A set of bases to be screened (e.g., K3PO4, Cs2CO3, K2CO3, Na2CO3, NaOH), each at 2.0-3.0 equiv.

  • Anhydrous, degassed solvent (e.g., Toluene)

  • An array of reaction tubes (e.g., in a parallel synthesizer or individual vials)

  • Internal standard for analytical yield determination (e.g., dodecane)

Procedure:

  • Prepare a stock solution of the aryl halide and internal standard in the chosen solvent.

  • Prepare a stock solution of the palladium catalyst and ligand in the chosen solvent.

  • In each reaction tube, add this compound and the specific base to be tested.

  • To each tube, add a precise volume of the aryl halide stock solution.

  • Seal the tubes and purge with an inert gas.

  • Add the catalyst/ligand stock solution to each tube to initiate the reaction.

  • Place the reaction block on a pre-heated hotplate stirrer and run the reactions for a set amount of time (e.g., 12 hours).

  • After cooling, quench a small aliquot from each reaction with a suitable solvent and analyze by GC or LC to determine the yield relative to the internal standard.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Palladium Alkoxide/Hydroxide Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Di-organopalladium(II) Complex Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-X Aryl Halide Ar'-B(OH)2 Boronic Acid Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Base Selection

Base_Selection_Workflow start Start: Define Reaction (Aryl Halide + Boronic Acid) prep Prepare Stock Solutions: - Aryl Halide + Internal Standard - Catalyst + Ligand start->prep setup Set up Parallel Reactions: - Add Boronic Acid and Base to each vial prep->setup addition Add Stock Solutions to each vial setup->addition reaction Run Reactions under Inert Atmosphere (Controlled Temperature and Time) addition->reaction analysis Quench and Analyze each reaction (GC, LC, or NMR) reaction->analysis comparison Compare Yields to Identify Optimal Base analysis->comparison end End: Optimal Base Identified comparison->end

Caption: A typical experimental workflow for screening different bases.

References

Application Notes and Protocols for Cross-Coupling with (2,4,6-Triisopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. A significant challenge in this field is the coupling of sterically hindered substrates, which is often necessary for the synthesis of molecules with specific three-dimensional structures, such as tetra-ortho-substituted biaryls.

(2,4,6-Triisopropylphenyl)boronic acid is a key building block for introducing a bulky, sterically demanding aryl group. The three isopropyl groups at the ortho and para positions create significant steric hindrance, which can impede the key steps of the Suzuki-Miyaura catalytic cycle. Consequently, the choice of ligand on the palladium catalyst is critical to achieving high efficiency and yields in these transformations. This document provides a comprehensive overview of the ligand effects in the cross-coupling of this compound, along with detailed experimental protocols and data to guide researchers in this challenging area.

The steric bulk of this compound necessitates the use of specialized catalyst systems. Bulky and electron-rich phosphine ligands, particularly biarylphosphines developed by the Buchwald group, have proven to be highly effective in facilitating the coupling of such demanding substrates. These ligands are designed to promote both the oxidative addition and reductive elimination steps of the catalytic cycle, which are often the rate-limiting steps in sterically hindered couplings.

Ligand Effects in Sterically Hindered Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction involving sterically hindered partners like this compound is highly dependent on the ligand coordinated to the palladium center. The ligand influences the catalyst's stability, solubility, and reactivity, directly impacting the rates of the elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Key Roles of the Ligand:

  • Enhancing Oxidative Addition: Electron-rich ligands increase the electron density on the palladium(0) center, facilitating its insertion into the aryl halide bond.

  • Promoting Reductive Elimination: Bulky ligands create steric strain around the palladium(II) intermediate, which is relieved upon reductive elimination, thus accelerating the formation of the desired C-C bond and regenerating the active catalyst.

  • Stabilizing the Catalyst: The ligand stabilizes the palladium catalyst, preventing its decomposition into inactive palladium black, especially at the elevated temperatures often required for coupling sterically hindered substrates.

Commonly employed ligands for these challenging couplings are bulky, electron-rich monophosphine ligands. Buchwald's biarylphosphine ligands, such as SPhos, XPhos, and RuPhos, are particularly effective. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for these transformations.

Data Presentation: Ligand Performance in Sterically Hindered Couplings

The following tables summarize the performance of various ligands in Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates, including those analogous to couplings with this compound.

Table 1: Ligand Effect on the Coupling of 2-Chlorotoluene with 2,4,6-Trimethylphenylboronic Acid

EntryLigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)
1PPh₃Pd(OAc)₂K₃PO₄Toluene10024<5
2PCy₃Pd(OAc)₂K₃PO₄Toluene1002465
3SPhosPd₂(dba)₃K₃PO₄Toluene801295
4XPhosPd₂(dba)₃K₃PO₄Toluene801292
5RuPhosPd₂(dba)₃K₃PO₄Toluene801294

Reaction conditions are generalized from typical procedures for sterically hindered couplings and are intended for comparative purposes.

Table 2: Coupling of Various Aryl Chlorides with this compound using a Pd/R-Phos Catalyst System *

EntryAryl ChlorideProductYield (%)
12-Chloro-1,3-dimethylbenzene2',4',6'-Triisopropyl-2,6-dimethyl-1,1'-biphenyl94
22-Chlorotoluene2',4',6'-Triisopropyl-2-methyl-1,1'-biphenyl91
3Chlorobenzene2,4,6-Triisopropyl-1,1'-biphenyl85
44-Chloroanisole4-Methoxy-2',4',6'-triisopropyl-1,1'-biphenyl88

*Data adapted from a study utilizing a specific biphenylene-substituted ruthenocenylphosphine (R-Phos) ligand, highlighting its effectiveness for constructing highly hindered tetra-ortho-substituted biaryls.[1]

Experimental Protocols

The following protocols provide a general framework for performing Suzuki-Miyaura cross-coupling reactions with this compound. Optimization of specific parameters may be necessary for different substrate combinations.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • Anhydrous toluene

  • Degassed water

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.75 mmol), and K₃PO₄ (1.5 mmol).

  • In a separate vial, weigh Pd(OAc)₂ (0.01 mmol) and SPhos (0.02 mmol).

  • Evacuate and backfill the Schlenk flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (e.g., 5 mL) and degassed water (e.g., 0.5 mL) to the Schlenk flask via syringe.

  • Add the palladium precursor and ligand to the reaction mixture under a positive flow of inert gas.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Asymmetric Suzuki-Miyaura Coupling for the Synthesis of Axially Chiral Biaryls

This protocol is a general procedure for the enantioselective synthesis of ortho-substituted axially chiral biaryls.[2]

Materials:

  • Aryl halide or triflate (0.20 mmol, 1.0 equiv)

  • Arylboronic acid or ester (0.30 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.0 µmol, 0.5 mol%)

  • Chiral phosphine ligand (e.g., (S,S)-BaryPhos) (2.0 µmol, 1.0 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃) (0.60 mmol, 3.0 equiv)

  • Degassed solvent (e.g., DCE/H₂O or H₂O)

Procedure:

  • To a mixture of the aryl halide or triflate, arylboronic acid or ester, and base in a reaction tube, add the Pd₂(dba)₃ and the chiral ligand under a nitrogen atmosphere.

  • Add the degassed solvent.

  • Stir the mixture at the specified temperature (e.g., 30-35 °C) for the designated time (e.g., 12-48 h).

  • After the reaction is complete, add ethyl acetate (15 mL).

  • Wash the organic phase sequentially with water (5 mL) and brine (5 mL).

  • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude enantioenriched chiral biaryl product by silica gel flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ RedElim Ar-Ar' label_OA Oxidative Addition Pd0->label_OA Transmetal Ar-Pd(II)-Ar'L₂ label_TM Transmetalation OxAdd->label_TM label_RE Reductive Elimination Transmetal->label_RE RedElim:s->Pd0:n label_OA->OxAdd Ar-X label_TM->Transmetal Ar'B(OH)₂ Base label_RE->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine Aryl Halide, Boronic Acid, Base start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Source and Ligand solvent->catalyst reaction Heat and Stir catalyst->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup monitor->workup Complete purify Purification (Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Ligand Effects on the Catalytic Cycle

This diagram illustrates how bulky and electron-rich ligands influence the key steps of the Suzuki-Miyaura catalytic cycle, particularly for sterically hindered substrates.

Ligand_Effects cluster_ligand Ligand Properties cluster_cycle Impact on Catalytic Cycle bulky Bulky Ligand (e.g., SPhos) RE Promotes Reductive Elimination bulky->RE Increases steric strain electron_rich Electron-Rich Ligand OA Accelerates Oxidative Addition electron_rich->OA Increases e⁻ density on Pd

Caption: Influence of ligand properties on the Suzuki-Miyaura catalytic cycle.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Suzuki Coupling with (2,4,6-Triisopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in Suzuki coupling reactions involving the sterically hindered (2,4,6-Triisopropylphenyl)boronic acid.

Troubleshooting Guides

Issue: Low to No Product Formation

Q1: I am observing very low or no conversion of my starting materials in the Suzuki coupling reaction with this compound. What are the likely causes and how can I troubleshoot this?

A1: Low or no conversion in Suzuki coupling with a bulky boronic acid like this compound is a common challenge, primarily due to steric hindrance. This bulkiness can impede key steps in the catalytic cycle. Here’s a step-by-step guide to troubleshoot this issue:

1. Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.

  • Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition and subsequent steps with sterically demanding substrates. For extremely challenging couplings, specialized ligands may be required.

2. Base Selection: The choice of base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step.

  • Recommendation: Stronger, non-nucleophilic inorganic bases are often more effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently successful choices for hindered couplings. Ensure the base is finely powdered and anhydrous, especially for non-aqueous reactions.

3. Solvent System: The solvent can significantly influence the solubility of reagents and the stability of the catalytic species.

  • Recommendation: Anhydrous, degassed polar aprotic solvents are generally preferred. Toluene, dioxane, and THF are common choices. For some systems, a mixture of an organic solvent with water (e.g., dioxane/water) can be beneficial, particularly when using inorganic bases.

4. Reaction Temperature: Higher temperatures can help overcome the activation energy barrier associated with sterically hindered substrates.

  • Recommendation: If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increase the temperature to 100-110 °C. Monitor for potential decomposition of starting materials or the catalyst at elevated temperatures.

5. Inert Atmosphere: Oxygen can lead to the degradation of the palladium catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.

  • Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). All solvents and reagents should be properly degassed prior to use.

Issue: Significant Byproduct Formation

Q2: My reaction is proceeding, but I am observing significant amounts of homocoupling product from the this compound. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen or an inefficient catalyst system. Here are some strategies to mitigate this:

  • Thorough Degassing: As mentioned above, rigorously exclude oxygen from your reaction system. This can be achieved by several freeze-pump-thaw cycles of the solvent or by bubbling an inert gas through the solvent for an extended period.

  • Use of a Pd(0) Source or an Efficient Precatalyst: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, leading to side reactions. Consider using a Pd(0) source like Pd₂(dba)₃ or a more advanced, air-stable precatalyst (e.g., XPhos Pd G3).

  • Slow Addition of the Boronic Acid: In some cases, adding the boronic acid solution slowly to the reaction mixture can help to keep its concentration low at any given time, thereby disfavoring the homocoupling pathway.

Q3: I am observing protodeboronation of my this compound, leading to the formation of 1,3,5-triisopropylbenzene. What can I do to prevent this?

A3: Protodeboronation is the cleavage of the C-B bond by a proton source, and it can be a significant issue with some boronic acids, especially in the presence of water and at elevated temperatures.

  • Use Anhydrous Conditions: If possible, conduct the reaction under strictly anhydrous conditions. Use anhydrous solvents and ensure your base is dry.

  • Choice of Base: The choice of base can influence the rate of protodeboronation. Sometimes, using a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF) as the base can be beneficial.

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA ester, can suppress protodeboronation. These esters slowly release the boronic acid under the reaction conditions, keeping its concentration low.

Frequently Asked Questions (FAQs)

Q1: Why are bulky ligands like XPhos and SPhos effective for the Suzuki coupling of this compound?

A1: The steric bulk of ligands like XPhos and SPhos plays a crucial role in promoting the Suzuki coupling of hindered substrates.[1] Their large size facilitates the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive in the oxidative addition step with the aryl halide. Furthermore, the steric hindrance around the palladium center helps to prevent catalyst decomposition and can accelerate the reductive elimination step to release the final product.

Q2: What is the optimal palladium catalyst loading for this type of reaction?

A2: For challenging couplings involving sterically hindered substrates, a slightly higher catalyst loading may be necessary compared to standard Suzuki reactions. A typical starting point is 1-2 mol% of the palladium precursor. However, this should be optimized for each specific reaction. In some cases, loadings as low as 0.5 mol% can be effective with highly active precatalysts.

Q3: Can I use an aryl chloride as a coupling partner with this compound?

A3: Yes, but it is generally more challenging than using an aryl bromide or iodide due to the stronger C-Cl bond. To achieve successful coupling with aryl chlorides, the use of highly active catalyst systems is essential.[2] Catalyst systems based on bulky, electron-rich ligands like XPhos, SPhos, or NHC ligands are often required to facilitate the difficult oxidative addition of the aryl chloride to the palladium center.[1]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). Taking small aliquots from the reaction mixture at regular intervals will allow you to track the consumption of the starting materials and the formation of the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Suzuki Coupling of this compound with Various Aryl Halides

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10018~95
4-ChlorotoluenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane11024~90
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O8012<10
1-Bromo-4-nitrobenzenePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Toluene10016~85
2-BromopyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane11020~88

Note: The yields presented are approximate and can vary based on the specific reaction scale and purity of reagents. This table is a compilation of representative data from the literature for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound with an Aryl Bromide using a Buchwald Ligand

This is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., SPhos or XPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • This compound

  • Aryl bromide

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), the bulky phosphine ligand (0.04 mmol, 4 mol%), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add the this compound (1.2 mmol, 1.2 equiv) and the aryl bromide (1.0 mmol, 1.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Troubleshooting_Workflow start Low Yield in Suzuki Coupling with this compound check_conversion Is there any product formation? start->check_conversion no_product No or Trace Product check_conversion->no_product No low_yield Low Yield with Byproducts check_conversion->low_yield Yes troubleshoot_no_product Troubleshoot Reaction Conditions: - Catalyst/Ligand Selection (Bulky Phosphines/NHCs) - Stronger Base (K₃PO₄, Cs₂CO₃) - Anhydrous/Degassed Solvent (Toluene, Dioxane) - Increase Temperature (100-110 °C) - Ensure Inert Atmosphere no_product->troubleshoot_no_product identify_byproducts Identify Major Byproducts (e.g., Homocoupling, Protodeboronation) low_yield->identify_byproducts optimized Optimized Reaction troubleshoot_no_product->optimized homocoupling Homocoupling Observed identify_byproducts->homocoupling protodeboronation Protodeboronation Observed identify_byproducts->protodeboronation troubleshoot_homocoupling Minimize Homocoupling: - Thoroughly Degas Solvents - Use Pd(0) Source or Efficient Precatalyst - Slow Addition of Boronic Acid homocoupling->troubleshoot_homocoupling troubleshoot_protodeboronation Prevent Protodeboronation: - Use Anhydrous Conditions - Consider Fluoride-based Base (CsF, KF) - Use Boronic Ester (Pinacol, MIDA) protodeboronation->troubleshoot_protodeboronation troubleshoot_homocoupling->optimized troubleshoot_protodeboronation->optimized

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling reactions.

Suzuki_Catalytic_Cycle cluster_oa Oxidative Addition cluster_tm Transmetalation cluster_re Reductive Elimination pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 reductive_elimination Reductive Elimination reagents1 R¹-X reagents2 R²-B(OR)₂ + Base product R¹-R²

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

preventing protodeboronation of (2,4,6-Triisopropylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (2,4,6-Triisopropylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protodeboronation and to offer troubleshooting support for reactions involving this sterically hindered boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1,3,5-triisopropylbenzene as a byproduct.[1] This reaction reduces the yield of the desired coupled product in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] For sterically hindered boronic acids such as this compound, the bulky isopropyl groups can slow down the desired coupling reaction, giving more time for competing side reactions like protodeboronation to occur.

Q2: What is the primary strategy to prevent protodeboronation of this compound?

A2: The most effective strategy is to protect the boronic acid functional group by converting it into a more stable derivative, such as a pinacol ester[1][2][3]. Boronic esters exhibit enhanced stability and are less susceptible to premature hydrolysis and protodeboronation under reaction conditions.[2][3] The pinacol ester can then be used directly in the coupling reaction, where it is believed to slowly hydrolyze in situ to release the active boronic acid, thus keeping its concentration low and minimizing side reactions.[1]

Q3: How does the stability of this compound compare to its pinacol ester derivative?

Q4: What are the optimal storage conditions for this compound and its pinacol ester?

A4: Both the boronic acid and its pinacol ester should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from moisture and oxygen. Boronic acids are susceptible to oxidation and the formation of boroxines (cyclic trimers) upon dehydration.[2] Pinacol esters are generally more robust but should still be protected from excessive moisture to prevent hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound or its pinacol ester.

Problem Probable Cause(s) Recommended Solution(s)
Low or no yield of the desired coupled product. 1. Protodeboronation of the boronic acid. 2. Inefficient catalytic cycle due to steric hindrance. 3. Deactivated catalyst. 4. Incorrect choice of base or solvent. 1. Use the more stable this compound pinacol ester instead of the free boronic acid.[1]2. Employ a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote the oxidative addition and reductive elimination steps.[1][5]3. Ensure the palladium catalyst is fresh and the reaction is performed under a strict inert atmosphere to prevent catalyst decomposition.[6]4. Use a weaker base such as K₃PO₄ or Cs₂CO₃ to minimize base-catalyzed protodeboronation.[5] Ethereal solvents like dioxane or THF, often with a small amount of water, are generally effective.[7]
Significant amount of 1,3,5-triisopropylbenzene byproduct observed. Extensive protodeboronation. 1. Switch to the pinacol ester of the boronic acid.[1]2. Lower the reaction temperature to decrease the rate of protodeboronation relative to the cross-coupling reaction.[6]3. Use anhydrous solvents and reagents to minimize the presence of water, which facilitates protodeboronation.[6]4. Optimize the base; stronger bases can accelerate protodeboronation.[5]
Formation of homocoupled biaryl byproduct (from the coupling partner). Presence of oxygen leading to oxidative homocoupling. Use of a Pd(II) precatalyst that is inefficiently reduced. 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[6][8]2. Consider using a Pd(0) source (e.g., Pd₂(dba)₃) to bypass the in situ reduction step.[6]
Reaction stalls or proceeds very slowly. 1. High steric hindrance impeding the catalytic cycle. 2. Poor solubility of reactants or catalyst. 3. Insufficiently active catalyst system. 1. Increase the catalyst and/or ligand loading.[7]2. Increase the reaction temperature or consider using a higher-boiling solvent like toluene or xylene.[7]3. Screen different bulky phosphine ligands or NHC ligands to find a more effective catalyst system for the specific substrates.[5]

Data Presentation

Parameter This compound This compound Pinacol Ester Reference
Susceptibility to Protodeboronation High, especially under basic aqueous conditions.Low, due to steric protection of the boron center.[1][2]
Hydrolytic Stability N/A (already hydrolyzed)Moderately stable; hydrolysis is often required in situ for reactivity.[3][9]
Oxidative Stability Susceptible to oxidation.More resistant to oxidation.[3]
Ease of Purification Can be challenging due to potential for boroxine formation and decomposition on silica gel.Generally easier to purify by standard chromatographic methods.[2]
Storage Stability Requires stringent inert and dry conditions.More robust for long-term storage, though inert and dry conditions are still recommended.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound Pinacol Ester

This protocol is a general method for the conversion of the boronic acid to its more stable pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Toluene or Diethyl Ether (anhydrous)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous toluene or diethyl ether, add pinacol (1.1-1.2 equiv).

  • Add anhydrous magnesium sulfate to the mixture to scavenge the water produced during the esterification.

  • Stir the reaction mixture at room temperature overnight.

  • Filter off the magnesium sulfate and any other solids.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure pinacol ester.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester

This is a representative protocol for a Suzuki-Miyaura coupling reaction and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • This compound pinacol ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)

  • Degassed solvent (e.g., 1,4-dioxane/water, 10:1)

Procedure:

  • In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the aryl halide, this compound pinacol ester, and the base.

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium precatalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Visualizations

G cluster_start Starting Materials cluster_prevention Prevention Strategy cluster_reaction Suzuki-Miyaura Coupling Boronic Acid Boronic Acid Esterification Esterification Boronic Acid->Esterification Coupling Reaction Coupling Reaction Boronic Acid->Coupling Reaction Direct (Prone to Protodeboronation) Pinacol Ester Pinacol Ester Esterification->Pinacol Ester Protection Pinacol Ester->Coupling Reaction Slow Release Desired Product Desired Product Coupling Reaction->Desired Product

Caption: Workflow for preventing protodeboronation.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)-X L₂ Pd(0)L2->ArPd(II)XL2 OxAdd Oxidative Addition ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation Transmetalation ArPd(II)Ar'L2->Pd(0)L2 Product Ar-Ar' ArPd(II)Ar'L2->Product RedElim Reductive Elimination ArX Ar-X ArX->OxAdd Ar'B(OR)2 Ar'B(OR)₂ + Base Ar'B(OR)2->Transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Troubleshooting Start Low Yield in Suzuki Coupling? CheckProtodeboronation Protodeboronation Byproduct (1,3,5-Triisopropylbenzene) Observed? Start->CheckProtodeboronation UsePinacolEster Use Pinacol Ester CheckProtodeboronation->UsePinacolEster Yes CheckCatalyst Catalyst/Ligand Optimization Needed? CheckProtodeboronation->CheckCatalyst No OptimizeBase Use Weaker Base (e.g., K₃PO₄) UsePinacolEster->OptimizeBase OptimizeBase->CheckCatalyst UseBulkyLigand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) CheckCatalyst->UseBulkyLigand Yes Success Improved Yield CheckCatalyst->Success No (Re-evaluate Substrates) IncreaseTemp Increase Reaction Temperature UseBulkyLigand->IncreaseTemp IncreaseTemp->Success

Caption: Logical workflow for troubleshooting low yields.

References

Technical Support Center: Optimizing Reactions with (2,4,6-Triisopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing catalyst loading and troubleshooting Suzuki-Miyaura cross-coupling reactions involving the sterically hindered (2,4,6-Triisopropylphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?

A1: Low yields in couplings with sterically hindered boronic acids like this compound are common and can often be attributed to several key factors:

  • Inefficient Catalyst System: The significant steric bulk of the boronic acid requires a highly active and sterically accommodating catalyst. Standard catalysts like Pd(PPh₃)₄ may not be effective.[1]

  • Inappropriate Base Selection: The choice of base is critical for activating the boronic acid to facilitate transmetalation. A base that is too weak may not be effective, while an overly strong base can lead to side reactions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role and often need to be more forcing than with less hindered substrates.[1]

  • Poor Reagent Quality: Ensure the boronic acid, aryl halide, and solvents are pure and anhydrous, and that the palladium catalyst is active.

Q2: What type of palladium catalyst and ligand combination is recommended for coupling this compound?

A2: For sterically demanding substrates, it is essential to use a catalyst system that promotes both oxidative addition and reductive elimination. The most effective systems typically involve a palladium(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), combined with a bulky, electron-rich phosphine ligand. Buchwald-type biarylphosphine ligands are highly recommended.[1] Examples of effective ligands include:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

These ligands help to stabilize the palladium center and create a sterically favorable environment for the coupling partners to react.[1]

Q3: Which base should I use for reactions with this bulky boronic acid?

A3: A moderately strong base is typically required to promote the formation of the boronate species, which is the active nucleophile in the transmetalation step. For sterically hindered couplings, potassium phosphate (K₃PO₄) is often the base of choice.[2] Other bases that can be effective include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). The optimal base may depend on the specific aryl halide and solvent system being used.

Q4: Can protodeboronation be an issue with this compound?

A4: Yes, protodeboronation, the cleavage of the C-B bond by a proton source, can be a significant side reaction, leading to the formation of 1,3,5-triisopropylbenzene and a reduction in the yield of the desired product. To minimize this:

  • Use anhydrous solvents and reagents.

  • Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Consider using the boronic acid as its more stable pinacol ester derivative if protodeboronation is severe.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in Suzuki-Miyaura reactions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst system.- Use a fresh palladium source and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).- Consider using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) for more reliable activation.
Insufficiently active base.- Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
Low reaction temperature.- Increase the reaction temperature, typically in the range of 80-110 °C.[1]
Significant Formation of Homocoupled Boronic Acid Byproduct Presence of oxygen in the reaction.- Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.- Maintain a positive pressure of inert gas throughout the reaction.
Inefficient reduction of Pd(II) to Pd(0).- Use a Pd(0) source directly or ensure your precatalyst is effectively reduced in situ.
Incomplete Consumption of Starting Materials Catalyst deactivation.- Increase the catalyst loading.- Ensure the reaction is strictly anaerobic.
Steric hindrance impeding the reaction.- Switch to a bulkier ligand to promote reductive elimination.- Increase the reaction time.
Protodeboronation of the Boronic Acid Presence of water or other protic impurities.- Use anhydrous solvents and reagents.- Dry the base before use.
High reaction temperature for extended periods.- Optimize the reaction time to avoid prolonged heating after the reaction is complete.- Consider converting the boronic acid to a more stable boronate ester.

Data Presentation

The following table provides illustrative data on the effect of catalyst loading for Suzuki-Miyaura couplings of sterically hindered arylboronic acids with aryl halides. Note that the optimal catalyst loading is substrate-dependent and should be determined empirically.

Catalyst SystemAryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ / SPhos2-Chlorotoluene2,4,6-Trimethylphenylboronic acid0.05K₂CO₃iPrOH/H₂O6095
Pd(OAc)₂ / BI-DIME1-Bromo-2,6-dimethylbenzene2-Isopropylphenylboronic acid1.0K₃PO₄Toluene11094
HFTPhos-Pd G32-Chlorotoluene2,4,6-Trimethylphenylboronic acid0.05K₂CO₃iPrOH/H₂O6095
XPhos Pd G33-Chloroindazole3-Fluorophenylboronic acid2.0K₃PO₄Dioxane/H₂O100>95
Pd₂(dba)₃ / XPhos4-ChloroanisolePhenylboronic acid1.0K₃PO₄Dioxane/H₂O100>95

Data compiled from multiple sources for illustrative purposes.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.024 mmol, 2.4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and anhydrous potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate and XPhos ligand.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition + R-X pd0->oxidative_addition pd2_intermediate R-Pd(II)-X(L_n) oxidative_addition->pd2_intermediate transmetalation Transmetalation + Ar-B(OH)₂ + Base pd2_intermediate->transmetalation pd2_diaryl R-Pd(II)-Ar(L_n) transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst Is the Catalyst System Optimal for Sterically Hindered Substrates? start->check_catalyst use_bulky_ligand Action: Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->use_bulky_ligand No check_base Is the Base Strong Enough? check_catalyst->check_base Yes success Improved Yield use_bulky_ligand->success use_stronger_base Action: Switch to K₃PO₄ or Cs₂CO₃ check_base->use_stronger_base No check_conditions Are Reaction Conditions Sufficiently Forcing? check_base->check_conditions Yes use_stronger_base->success increase_temp Action: Increase Temperature (80-110 °C) check_conditions->increase_temp No check_atmosphere Is the Reaction Strictly Anaerobic? check_conditions->check_atmosphere Yes increase_temp->success degas_solvents Action: Thoroughly Degas Solvents and Use Inert Atmosphere check_atmosphere->degas_solvents No check_atmosphere->success Yes degas_solvents->success

Caption: A troubleshooting workflow for low yields in Suzuki couplings.

Experimental_Workflow setup 1. Reaction Setup - Add Aryl Halide, Boronic Acid, Base - Flame-dry glassware inert 2. Inert Atmosphere - Purge with Ar or N₂ setup->inert catalyst 3. Catalyst Addition - Add Pd(OAc)₂ and Ligand inert->catalyst solvent 4. Solvent Addition - Add degassed solvent catalyst->solvent reaction 5. Reaction - Heat to desired temperature - Stir vigorously solvent->reaction monitoring 6. Monitoring - TLC, GC-MS, or LC-MS reaction->monitoring workup 7. Work-up - Cool, dilute, wash monitoring->workup purification 8. Purification - Column Chromatography workup->purification product Final Product purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

dealing with boronic acid decomposition under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the decomposition of boronic acids under common reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for boronic acid instability?

A1: Boronic acids are susceptible to several degradation pathways due to the nature of the carbon-boron (C-B) bond and the electron-deficient boron atom. The primary modes of decomposition are protodeboronation (cleavage of the C-B bond by a proton source), oxidation, and trimerization into boroxines.[1][2][3] The stability of a given boronic acid is highly variable and depends on its organic substituent and the reaction conditions.[1]

Q2: What is protodeboronation and under what conditions does it occur?

A2: Protodeboronation is a chemical reaction where the C-B bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This is a frequent and undesirable side reaction in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][4] It can be catalyzed by both acids and bases.[1]

  • Base-catalyzed: This pathway is particularly problematic in Suzuki-Miyaura couplings, which are typically run under basic conditions.[5] The reaction proceeds through the formation of a more reactive boronate anion.[5]

  • Acid-catalyzed: This process involves a reaction between the boronic acid and an acid, such as sulfuric acid.[1]

  • pH-dependent: The reaction pH is a critical factor, as it determines the speciation of the boronic acid, influencing its susceptibility to protodeboronation.[1] For example, some heteroaromatic boronic acids show rapid decomposition at neutral pH.[1]

Q3: How does oxidation affect boronic acids?

A3: The C-B bond is thermodynamically prone to oxidation, converting the boronic acid into an alcohol or phenol and boric acid.[6][7][8] While kinetically slow for many aryl- and alkenylboronic acids, allowing for their manipulation in air, this degradation pathway is a significant concern.[6] Aliphatic boronic acids are generally more susceptible to oxidation.[9] The process can be accelerated by reactive oxygen species (ROS) and the presence of oxygen, which can also lead to catalyst decomposition and homocoupling side reactions in cross-coupling chemistry.[4][7][10]

Q4: What are boroxines and how does their formation impact my reaction?

A4: Boroxines are six-membered rings with alternating boron and oxygen atoms, formed by the dehydration and cyclic trimerization of three boronic acid molecules.[11][12][13] This is a reversible equilibrium reaction; the addition of water favors the boronic acid, while its removal drives boroxine formation.[11] Boroxine formation can complicate purification and quantitative analysis.[3] While boroxines can be used in some reactions, their formation changes the active reagent, potentially affecting reaction kinetics and outcomes.[10][14]

Q5: How can I prevent or minimize protodeboronation in my Suzuki-Miyaura coupling reaction?

A5: Minimizing protodeboronation is key to a successful Suzuki-Miyaura coupling. Several strategies can be employed:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4]

  • Anhydrous Conditions: Since water is often the proton source, switching to anhydrous solvents and reagents can significantly reduce this side reaction.[4]

  • Protecting Groups/Slow Release: Using boronic acid derivatives like N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates allows for the slow release of the active boronic acid into the reaction.[1][5][14] This maintains a low concentration of the unstable boronic acid, favoring the desired cross-coupling over decomposition.[1][14][15]

  • Highly Active Catalysts: Employing a highly active catalyst system can increase the rate of the productive cross-coupling reaction, allowing it to outcompete the decomposition pathway.[15]

Q6: What are the best practices for storing and handling boronic acids?

A6: Proper storage and handling are critical to maintain the integrity of boronic acids.

  • Temperature: Long-term storage should be under refrigerated conditions (below 4°C / 39°F) to minimize degradation.[16]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4][16]

  • Moisture: Keep containers tightly sealed and protected from moisture to prevent hydrolysis and decomposition.[16][17] Anhydrous boronic acids are often hygroscopic and will absorb water from the atmosphere.[18]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[16]

Q7: Which protecting groups are most effective for enhancing boronic acid stability?

A7: Several derivatives have been developed to overcome the inherent instability of some boronic acids.[14]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, air-stable solids that are compatible with chromatography.[3][9][14] They are designed for a slow release of the boronic acid under basic conditions, making them highly effective for cross-coupling of otherwise unstable boronic acids.[14][15]

  • Pinacol Esters: These are perhaps the most popular boronic acid surrogates, offering improved stability against hydrolysis compared to the free acid.[3][19] They are stable enough for purification but generally reactive enough to be used directly in cross-coupling reactions.[3]

  • Diethanolamine (DEA) Adducts: Complexing boronic acids with diethanolamine can form air- and water-stable crystalline solids that can be used directly in Suzuki couplings, particularly in protic solvents.[20]

  • Organotrifluoroborates: These salts offer another "slow-release" strategy and tend to have high stability.[3][21]

Q8: What analytical techniques are recommended for monitoring boronic acid decomposition?

A8: Several techniques are effective for assessing the stability and purity of boronic acids.

  • HPLC/UPLC-MS: High-performance and ultra-performance liquid chromatography, especially when coupled with mass spectrometry, are powerful for separating and quantifying the parent boronic acid from its degradation products.[22][23] A stability-indicating method is crucial to ensure all degradants are resolved.[22] Care must be taken to avoid on-column degradation.[22][24][25]

  • NMR Spectroscopy: Both ¹H and ¹¹B NMR are powerful tools. ¹H NMR can be used to monitor the disappearance of the boronic acid signal and the appearance of byproduct signals over time.[16] ¹¹B NMR is particularly useful for observing changes in the boron atom's chemical environment, which can indicate degradation or complex formation.[22]

Troubleshooting Guides

Issue: Low or No Yield in Suzuki-Miyaura Coupling

This is a common problem often linked to the stability of the boronic acid partner. Follow this guide to diagnose and resolve the issue.

Step 1: Diagnose the Potential Cause

Analyze your crude reaction mixture by LC-MS or GC-MS to identify major components.

  • Symptom 1: Significant amount of protodeboronated arene (Ar-H) detected.

    • Diagnosis: Protodeboronation is the likely primary competing reaction.

  • Symptom 2: Significant amount of homocoupled product (Ar-Ar from the boronic acid) detected.

    • Diagnosis: Oxidation of the boronic acid and/or catalyst system is likely occurring. This can be exacerbated by the presence of oxygen.[4][10]

  • Symptom 3: Only starting materials are observed.

    • Diagnosis: The reaction is not initiating. This could be due to an inactive catalyst, incorrect reaction conditions, or poor reagent purity/stability.[4]

Step 2: Implement Solutions

Based on your diagnosis, apply the following strategies.

Diagnosis Troubleshooting Strategy Details and Rationale
Protodeboronation Modify Base and Solvent Switch to milder, non-aqueous bases (e.g., K₃PO₄, KF, CsF) and use anhydrous solvents (e.g., dioxane, THF, toluene) to remove the proton source.[4]
Lower Reaction Temperature Decomposition pathways can be accelerated by heat. Running the reaction at a lower temperature may favor the cross-coupling pathway.[14]
Use a Protected Boronic Acid Employ an air-stable MIDA boronate or a trifluoroborate salt.[14][15] These reagents provide a slow release of the boronic acid, keeping its concentration low and minimizing decomposition.[1][14]
Homocoupling/Oxidation Ensure Inert Atmosphere Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. Oxygen contamination can lead to homocoupling.[4]
Use Fresh, High-Purity Reagents Use a fresh, active catalyst. Boronic acids can degrade upon storage, so verify the purity before use.[4]
Reaction Failure Verify Catalyst Activity Use a fresh batch of catalyst or a more robust, air-stable precatalyst. Ensure the Pd(II) precatalyst is being properly reduced to the active Pd(0) species in situ.[4]
Check Reagent Purity Confirm the purity of all starting materials, as impurities can inhibit the catalyst.
Re-evaluate Reaction Conditions Consult literature for proven conditions for your specific substrate class. The choice of ligand, base, and solvent are all critical and interdependent.[4]

Data Presentation

Table 1: General Storage and Handling Recommendations for Boronic Acids

Parameter Condition/Recommendation Rationale Citation(s)
Temperature Refrigerated (Store below 4°C/39°F)Minimizes thermal degradation over long-term storage.[16]
Atmosphere Store under an inert gas (e.g., Nitrogen)Prevents oxidative decomposition of the C-B bond.[16]
Moisture Store in a tightly closed container in a dry placeAvoids hydrolysis and subsequent decomposition.[16][18]
pH (in solution) Neutral pH is generally most stableAcidic or basic conditions can catalyze protodeboronation.[16]
Incompatibilities Avoid strong oxidizing agents and strong acidsThese reagents can directly promote decomposition pathways.[16]

Experimental Protocols

Protocol 1: General Method for Monitoring Boronic Acid Decomposition by HPLC

This protocol provides a framework for developing a stability-indicating HPLC method.

  • Column Selection: Start with a C18 reversed-phase column. To minimize on-column hydrolysis, consider a column with end-capping to reduce accessible silanol groups.[22][25]

  • Mobile Phase Preparation:

    • A common mobile phase is a gradient of acetonitrile and water.

    • To investigate pH-dependent stability, the aqueous portion can be buffered. However, a mobile phase without a pH modifier may minimize on-column hydrolysis for some derivatives.[16]

  • Sample Preparation:

    • Prepare a stock solution of the boronic acid in a suitable aprotic solvent (e.g., acetonitrile) to minimize hydrolysis before injection.[22][24]

    • For the stability study, dilute the stock solution into the desired stress condition (e.g., aqueous buffer at a specific pH, solution containing an oxidant like H₂O₂).

  • Analysis:

    • Inject the "time zero" sample immediately after preparation.

    • Incubate the stressed sample under the desired conditions (e.g., specific temperature).

    • Inject aliquots at regular time intervals.

    • Monitor the decrease in the peak area of the parent boronic acid and the increase in peak areas of any new degradation products.

  • Detection: UV detection is common, though a strong chromophore is required.[16] For compounds lacking a chromophore, a Refractive Index (RI) or Evaporative Light Scattering (ELSD) detector can be used. Mass Spectrometric (MS) detection is highly recommended for identifying unknown degradation products.[22]

Protocol 2: In-situ Monitoring of Boronic Acid Stability by ¹H NMR Spectroscopy

This protocol allows for the direct observation of decomposition in solution.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃CN) inside an NMR tube.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum. Identify and integrate the characteristic signals for the boronic acid.

  • Initiate Stress Condition:

    • To the NMR tube, add the stressor (e.g., a drop of DCl or NaOD to induce acidic or basic conditions, or a small amount of an oxidizing agent).

    • Alternatively, place the NMR tube in a heated bath or under a UV lamp to assess thermal or photolytic stability.

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 30 minutes).

  • Data Analysis:

    • Monitor the decrease in the integral of the parent boronic acid signals.

    • Observe the appearance and growth of new signals corresponding to decomposition products (e.g., the protodeboronated arene).

    • The relative integrals can be used to determine the rate of decomposition under the tested condition.[16]

Mandatory Visualizations

BA Boronic Acid (R-B(OH)₂) Protodeboronation Protodeboronation BA->Protodeboronation H⁺ Source (Acid/Base/H₂O) Oxidation Oxidation BA->Oxidation Oxidant (O₂, ROS) Trimerization Trimerization (Dehydration) BA->Trimerization - 3 H₂O (Reversible) Arene Arene/Alkene (R-H) Protodeboronation->Arene Product Alcohol Alcohol/Phenol (R-OH) Oxidation->Alcohol Product Boroxine Boroxine ((RBO)₃) Trimerization->Boroxine Product

Caption: Major decomposition pathways of boronic acids.

Start Suzuki Coupling Yield is Low/Zero Analyze Analyze Crude Reaction by LC-MS / GC-MS Start->Analyze Decision Identify Major Byproduct(s) Analyze->Decision Proto Protodeboronation (R-H) Decision->Proto R-H byproduct Homo Homocoupling (R-R) Decision->Homo R-R byproduct SM_Only Starting Material Only Decision->SM_Only No reaction Sol_Proto Use Milder Base Use Anhydrous Solvent Use MIDA Boronate Proto->Sol_Proto Sol_Homo Degas Solvents Rigorously Use Fresh Catalyst Homo->Sol_Homo Sol_SM Verify Catalyst Activity Check Reagent Purity SM_Only->Sol_SM

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.

Start Prepare Boronic Acid Stock Solution (Aprotic Solvent) Stress Introduce Stress Condition (e.g., pH, Temp, Oxidant) Start->Stress Monitor Monitor at Time Intervals (HPLC or NMR) Stress->Monitor t = 0, 1, 2...n hrs Analyze Quantify Disappearance of Parent Boronic Acid Monitor->Analyze Identify Identify & Quantify Degradation Products Monitor->Identify Result Determine Stability Profile and Degradation Rate Analyze->Result Identify->Result

Caption: Experimental workflow for boronic acid stability assessment.

References

Technical Support Center: Optimizing Suzuki Coupling with Bulky Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving reaction times for Suzuki coupling reactions involving sterically hindered substrates.

Troubleshooting Guide

Issue: Slow or Incomplete Reaction with Bulky Substrates

This is a common challenge primarily due to the steric hindrance around the reaction sites, which can impede key steps in the catalytic cycle. The following sections provide a systematic approach to troubleshoot and optimize your reaction.

Question: My Suzuki coupling reaction with a sterically hindered aryl halide and/or boronic acid is very slow or not going to completion. What are the most critical factors to consider for improvement?

Answer: The most critical factor for a successful Suzuki coupling with bulky substrates is the selection of the catalyst and ligand system. Standard catalysts like Pd(PPh₃)₄ are often ineffective in these cases.

  • Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1] These ligands facilitate the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary for the oxidative addition of the hindered aryl halide.[1] They also accelerate the reductive elimination step.[2][3]

    • Bulky Phosphine Ligands (e.g., Buchwald Ligands): SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[1][4]

    • N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with tetra-ortho-substituted biaryls.[1]

    • Specialized Ligands: For particularly challenging couplings, consider specialized ligands such as BI-DIME or AntPhos.[1]

Question: I am using an appropriate ligand, but the reaction is still sluggish. What other reaction parameters can I adjust?

Answer: Besides the ligand, the choice of base, solvent, and temperature are crucial for optimizing reaction times.

  • Base Selection: The base activates the boronic acid for the transmetalation step.

    • Recommendation: Use a moderately strong base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1][5]

  • Solvent Selection: The solvent affects substrate solubility and the overall reaction rate.

    • Recommendation: Toluene, dioxane, and THF are commonly used solvents. If solubility is an issue, slightly increasing the temperature might help.[1] Ensure the chosen solvent is compatible with the reaction temperature.

  • Temperature and Reaction Time: Sterically hindered couplings often require more forcing conditions.[1]

    • Recommendation: Increase the reaction temperature. If the reaction is slow at 80 °C, try increasing it to 100-110 °C or even higher if the solvent allows.[1][4] These reactions can be sluggish, so monitoring the reaction over a longer period (e.g., 24 hours) may be necessary.[1] Microwave irradiation can also be a valuable tool to accelerate the reaction.[1][6]

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of protodeboronation (replacement of the boronic acid with a hydrogen atom). How can I minimize this side reaction?

A1: Protodeboronation is a common side reaction, especially with hindered and electron-rich boronic acids.[1] To mitigate this:

  • Use a 1.5 to 2-fold excess of the boronic acid.[1]

  • Consider using the corresponding boronic ester (e.g., a pinacol ester), as they are often more stable.[1]

  • Protect the boronic acid as a more stable diethanolamine complex, which can be used directly in the coupling reaction.[1]

  • Use milder reaction conditions, such as lower temperatures and shorter reaction times, if possible.[7]

  • Employing anhydrous solvents can also minimize the risk of protodeboronation.[7]

Q2: Homocoupling of my starting materials is a major side product. What causes this and how can I prevent it?

A2: Homocoupling is often exacerbated by the presence of oxygen.

  • Recommendation: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[7] The choice of ligand can also play a role; bulky ligands can help suppress homocoupling by sterically hindering the unwanted reaction pathway.[7]

Q3: My starting materials have poor solubility in the reaction solvent. What are my options?

A3: Poor solubility can significantly slow down or even prevent the reaction from proceeding.[1]

  • Recommendation: Choose a solvent in which your substrates are more soluble.[1] Gently increasing the reaction temperature can also improve solubility.[1] In some cases, a co-solvent system may be beneficial.

Q4: Are there any specific recommendations for coupling sterically demanding aryl chlorides?

A4: Aryl chlorides are generally less reactive than aryl bromides or iodides.[2][3] For bulky aryl chlorides, the use of highly active catalyst systems is crucial.

  • Recommendation: N-Heterocyclic Carbene (NHC) ligands have shown particular promise for the coupling of sterically hindered aryl chlorides, sometimes even at room temperature.[8] Bulky, electron-rich phosphine ligands like SPhos are also effective.[9] Higher temperatures and careful selection of a strong, non-nucleophilic base are also critical.[6]

Data Presentation

Table 1: Recommended Catalysts and Ligands for Suzuki Coupling with Bulky Substrates

Ligand TypeExamplesRecommended For
Bulky, Electron-Rich Phosphines SPhos, XPhos, RuPhosGeneral sterically hindered aryl halides and boronic acids.[1][4]
N-Heterocyclic Carbenes (NHCs) IPr, IMesParticularly effective for sterically demanding substrates, including tetra-ortho-substituted biaryls and aryl chlorides.[1][8]
Specialized Ligands BI-DIME, AntPhosExtremely challenging couplings with severe steric hindrance.[1][10]

Table 2: General Reaction Parameter Optimization for Sluggish Reactions

ParameterStandard ConditionsOptimized for Bulky Substrates
Temperature 80 °C100-110 °C or higher; Microwave irradiation.[1][4]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, t-BuOK.[1]
Boronic Acid Stoichiometry 1.1 - 1.2 eq.1.5 - 2.0 eq. to counteract protodeboronation.[1]
Reaction Time 2 - 12 hoursUp to 24 hours.[1]

Experimental Protocols

General Procedure for Optimizing Suzuki Coupling with a Bulky Aryl Bromide:

Note: This is a generalized protocol and requires optimization for specific substrates.

  • Reaction Setup:

    • In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the bulky aryl bromide (1.0 eq.), the boronic acid or ester (1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition:

    • Add the degassed solvent (e.g., dioxane or toluene) via syringe. The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield or Slow Reaction with Bulky Substrates catalyst Is an appropriate bulky, electron-rich ligand being used? (e.g., SPhos, XPhos, NHC) start->catalyst optimize_catalyst Switch to a more effective ligand system. Consider Buchwald or NHC ligands. catalyst->optimize_catalyst No base Is the base strong enough? (e.g., K3PO4, Cs2CO3) catalyst->base Yes optimize_catalyst->base optimize_base Screen stronger bases. Consider adding a small amount of water. base->optimize_base No temp Is the reaction temperature high enough? base->temp Yes optimize_base->temp optimize_temp Increase temperature (100-110 °C). Consider microwave irradiation. temp->optimize_temp No side_reactions Are there significant side reactions? (Protodeboronation, Homocoupling) temp->side_reactions Yes optimize_temp->side_reactions mitigate_side_reactions Use excess boronic acid. Ensure inert atmosphere. Consider boronic esters. side_reactions->mitigate_side_reactions Yes success Improved Reaction Rate and Yield side_reactions->success No mitigate_side_reactions->success

Caption: A decision tree for troubleshooting slow Suzuki coupling reactions.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 LnP-Pd(0) (Active Catalyst) oa Oxidative Addition (Often Rate-Limiting with Bulky Substrates) pd0->oa Ar-X pd2 LnP-Pd(II)-Ar(X) oa->pd2 trans Transmetalation pd2->trans pd2_biaryl LnP-Pd(II)-Ar(Ar') trans->pd2_biaryl Ar'-B(OR)2 re Reductive Elimination (Accelerated by Bulky Ligands) pd2_biaryl->re re->pd0 Regenerates Catalyst product Ar-Ar' (Coupled Product) re->product base->trans

Caption: The Suzuki-Miyaura catalytic cycle with bulky substrates.

References

effect of temperature on the stability of (2,4,6-Triisopropylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the effect of temperature on the stability of (2,4,6-Triisopropylphenyl)boronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the recommended storage temperature for this compound and why?

A1: The recommended storage temperature for this compound is typically 2-8°C.[1][2] This is because boronic acids, in general, can be susceptible to degradation over time, and elevated temperatures can accelerate this process. Storing it in a cool, dry place, preferably under an inert atmosphere, will help maintain its purity and reactivity for longer periods.

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. Could temperature be a factor?

A2: Yes, temperature is a critical parameter in Suzuki-Miyaura couplings, especially with sterically hindered substrates like this compound. While higher temperatures are often required to overcome the steric hindrance and facilitate the reaction, excessive heat can lead to the degradation of the boronic acid, reducing the yield. It is a delicate balance between providing enough thermal energy for the reaction to proceed and preventing the decomposition of your starting material. Careful optimization of the reaction temperature is crucial.

Q3: I am observing the formation of 1,3,5-triisopropylbenzene as a major byproduct in my reaction. What is the likely cause?

A3: The formation of 1,3,5-triisopropylbenzene is a strong indication of protodeboronation, a common degradation pathway for arylboronic acids. This process is often accelerated by heat and the presence of aqueous basic conditions. If your reaction is running at a high temperature for an extended period, the rate of protodeboronation can become significant, leading to the loss of your boronic acid and the formation of the corresponding arene.

Q4: How can I minimize the thermal degradation of this compound during my experiment?

A4: To minimize thermal degradation, consider the following strategies:

  • Optimize Reaction Temperature: Carefully screen a range of temperatures to find the lowest possible temperature at which your reaction proceeds at a reasonable rate.

  • Limit Reaction Time: Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to high temperatures.

  • Use Anhydrous Conditions: While some water is often necessary for the activity of certain bases in Suzuki couplings, excessive water can promote protodeboronation, especially at elevated temperatures. Using anhydrous solvents and reagents where possible can be beneficial.

  • Choose the Right Catalyst System: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can facilitate the coupling of sterically hindered substrates at lower temperatures, thereby reducing the risk of thermal decomposition.

Q5: What are the visible signs of degradation for this compound?

A5: this compound is typically a white to off-white crystalline powder.[1] While there may not be obvious visual signs of minor degradation, significant decomposition could potentially lead to a change in color or texture. The most reliable way to assess the purity and stability is through analytical techniques such as HPLC or NMR spectroscopy.

Stability Data

The thermal stability of this compound is an important consideration for its storage and use in chemical reactions. Below is a summary of the available data.

ParameterValueSource
Melting Point 165°C (decomposition)[1][3][4][5]
167-172°C[2]
Recommended Storage Temperature 2-8°C[1][2]
Appearance White to off-white crystalline powder[1]

Note: The notation "(dec.)" indicates that the compound decomposes at its melting point, highlighting its thermal instability at higher temperatures.

Experimental Protocols

To quantitatively assess the effect of temperature on the stability of this compound, a forced degradation study can be performed.

Protocol: Accelerated Thermal Stability Study using HPLC

Objective: To determine the rate of degradation of this compound at various temperatures.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Vials with caps

  • Heating block or oven capable of maintaining a constant temperature (e.g., 40°C, 60°C, 80°C)

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into several vials.

  • Initial Analysis (T=0): Immediately analyze one of the vials by HPLC to determine the initial purity and peak area of the this compound.

  • Thermal Stress: Place the remaining vials in heating blocks or ovens set to the desired temperatures (e.g., 40°C, 60°C, 80°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12, 24 hours), remove a vial from each temperature condition. Allow the vial to cool to room temperature.

  • HPLC Analysis: Analyze the sample from each time point by HPLC using a suitable method to separate the parent compound from any degradation products.

  • Data Analysis: For each temperature and time point, calculate the percentage of the remaining this compound based on the peak area relative to the T=0 sample. Plot the percentage of the remaining compound against time for each temperature to determine the degradation kinetics.

Protocol: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and profile of this compound.

Materials:

  • This compound

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., alumina or platinum)

  • Inert gas (e.g., nitrogen)

Procedure:

  • Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA sample pan.

  • TGA Analysis: Place the sample pan in the TGA furnace. Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a continuous flow of an inert gas like nitrogen.

  • Data Collection: The instrument will record the mass of the sample as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition. The shape of the curve can provide information about the decomposition process (e.g., single-step vs. multi-step degradation).

Visualizations

Temp Increased Temperature Stability This compound Stability Temp->Stability Decomposition Accelerated Decomposition Protodeboronation Protodeboronation Decomposition->Protodeboronation Other Other Degradation Pathways Decomposition->Other Yield Reduced Reaction Yield Decomposition->Yield Byproduct Increased Byproduct Formation (e.g., 1,3,5-triisopropylbenzene) Decomposition->Byproduct start Start: Assess Thermal Stability prep_sample Prepare Boronic Acid Sample start->prep_sample tga Thermogravimetric Analysis (TGA) prep_sample->tga hplc_study Forced Degradation Study (HPLC) prep_sample->hplc_study heat_sample Heat Sample at Constant Rate tga->heat_sample set_temp Set Isothermal Conditions (e.g., 40, 60, 80°C) hplc_study->set_temp time_points Sample at Time Intervals set_temp->time_points hplc_analysis Analyze by HPLC time_points->hplc_analysis analyze_hplc Determine Degradation Rate hplc_analysis->analyze_hplc measure_mass Measure Mass Loss vs. Temperature heat_sample->measure_mass analyze_tga Determine Onset of Decomposition measure_mass->analyze_tga end End: Stability Profile analyze_tga->end analyze_hplc->end

References

solvent effects on the efficiency of coupling with (2,4,6-Triisopropylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Coupling Reactions with (2,4,6-Triisopropylphenyl)boronic Acid

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving the sterically hindered this compound. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) to overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors I should investigate?

A1: Low or no yield in coupling reactions with a sterically bulky boronic acid like this compound is a common issue. The significant steric hindrance around the boron center can impede key steps in the catalytic cycle. Here are the critical parameters to troubleshoot:

  • Catalyst and Ligand Choice: Standard palladium catalysts may be ineffective. For sterically demanding substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the reaction.

  • Base Selection: The choice of base is crucial. A stronger, non-nucleophilic base is often required to facilitate the transmetalation step with hindered boronic acids. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.

  • Solvent Effects: The solvent plays a critical role in solubility, catalyst stability, and reaction kinetics. Aprotic polar solvents or ethereal solvents are generally preferred. It is essential to ensure the solvent is anhydrous and degassed to prevent side reactions.

  • Reaction Temperature: Higher reaction temperatures are often necessary to overcome the activation energy barrier associated with sterically hindered substrates. Solvents with higher boiling points like dioxane or toluene can be advantageous.

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom. It can be minimized by using anhydrous conditions and carefully selecting the base.

Q2: I am observing significant protodeboronation of my this compound. How can I mitigate this side reaction?

A2: Protodeboronation is a common challenge, especially with sterically hindered boronic acids. Here are some strategies to minimize it:

  • Anhydrous Conditions: Water is a primary proton source for this side reaction. Ensure all reagents and solvents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

  • Choice of Base: While a strong base is needed, highly basic aqueous solutions can promote protodeboronation. Consider using a base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) under anhydrous conditions.

  • Reaction Time and Temperature: Monitor the reaction progress closely and avoid unnecessarily long reaction times or excessively high temperatures, as these can favor the degradation of the boronic acid.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can reduce the rate of protodeboronation. The boronic acid can be regenerated in situ or the ester can be used directly in the coupling reaction.

Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?

A3: For a previously untested coupling partner with this compound, the following conditions can serve as a good starting point:

  • Catalyst: A palladium precatalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G3, 1-2 mol%).

  • Base: Finely powdered anhydrous potassium phosphate (K₃PO₄, 2-3 equivalents).

  • Solvent: Anhydrous and degassed 1,4-dioxane or toluene.

  • Temperature: 80-110 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

It is highly recommended to perform small-scale test reactions to optimize these conditions for your specific substrates.

Data Presentation: Solvent Effects on Coupling Efficiency

SolventDielectric Constant (ε)Boiling Point (°C)Typical Observations & Potential Yield Range
1,4-Dioxane2.2101Often provides a good balance of solubility and reactivity for hindered substrates. (70-95%)
Toluene2.4111A common non-polar solvent, effective at higher temperatures. Good for minimizing protodeboronation. (65-90%)
Tetrahydrofuran (THF)7.666Can be effective, but its lower boiling point may limit its use for very challenging couplings. (50-80%)
Dimethylformamide (DMF)36.7153A polar aprotic solvent that can be effective but may lead to side reactions at high temperatures. (Variable, 40-85%)
Acetonitrile (MeCN)37.582A polar aprotic solvent, but its lower boiling point and potential for catalyst inhibition can be problematic. (Variable, 30-70%)
Water (as a co-solvent)80.1100Often used with an organic co-solvent (e.g., Dioxane/H₂O). Can improve the solubility of the base but may increase protodeboronation. (Highly variable)

Note: Yields are highly dependent on the specific coupling partners, catalyst, base, and reaction conditions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline and should be optimized for each specific reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.05 equiv)

  • Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, and the anhydrous base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boronic_acid_activation Boronic Acid Activation Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X Transmetalation_Complex R¹-Pd(II)(X)L₂ Oxidative_Addition->Transmetalation_Complex Transmetalation Transmetalation Transmetalation_Complex->Transmetalation [ArB(OH)₃]⁻ Reductive_Elimination_Complex R¹-Pd(II)(R²)L₂ Transmetalation->Reductive_Elimination_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R¹-R² ArB(OH)2 This compound ArB(OH)₂ Boronate Activated Boronate [ArB(OH)₃]⁻ ArB(OH)2->Boronate + Base Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetalation

Caption: Suzuki-Miyaura catalytic cycle with activation of the boronic acid.

Troubleshooting_Workflow Start Low/No Yield with This compound Check_Catalyst 1. Catalyst & Ligand System Start->Check_Catalyst Check_Base 2. Base Selection Check_Catalyst->Check_Base Suboptimal Use_Bulky_Ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Catalyst->Use_Bulky_Ligand Standard ligand Check_Solvent 3. Solvent & Temperature Check_Base->Check_Solvent Suboptimal Use_Strong_Base Use Stronger, Anhydrous Base (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Use_Strong_Base Weak or wet base Check_Protodeboronation 4. Protodeboronation Check_Solvent->Check_Protodeboronation Suboptimal Use_High_Boiling_Solvent Use High-Boiling, Anhydrous Solvent (e.g., Dioxane, Toluene) Check_Solvent->Use_High_Boiling_Solvent Low temp/poor solubility Optimize Systematic Optimization Check_Protodeboronation->Optimize Issue Persists Anhydrous_Conditions Ensure Strictly Anhydrous Conditions Check_Protodeboronation->Anhydrous_Conditions Suspected Use_Bulky_Ligand->Check_Base Use_Strong_Base->Check_Solvent Use_High_Boiling_Solvent->Check_Protodeboronation Anhydrous_Conditions->Optimize

Caption: Troubleshooting workflow for low-yielding coupling reactions.

Technical Support Center: (2,4,6-Triisopropylphenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,4,6-Triisopropylphenyl)boronic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using the sterically hindered this compound in Suzuki-Miyaura cross-coupling reactions?

A1: The primary challenges stem from the significant steric bulk of the 2,4,6-triisopropylphenyl group. This steric hindrance can impede key steps in the catalytic cycle, leading to common issues such as low or no conversion of starting materials, and competing side reactions like protodeboronation and homocoupling. The bulky nature of this boronic acid requires careful optimization of reaction parameters to achieve high yields.[1][2]

Q2: How can I improve low to no conversion in my reaction?

A2: Low conversion is a frequent issue with sterically hindered boronic acids. To address this, focus on the following:

  • Catalyst and Ligand Selection: Standard palladium catalysts may be ineffective. Employing bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands is crucial.[3] These ligands promote the formation of a highly reactive palladium(0) species that can more readily undergo oxidative addition with the aryl halide.

  • Base Selection: The choice of base is critical. A base that is too weak may not sufficiently activate the boronic acid for transmetalation. Conversely, a very strong base can promote side reactions. For sterically hindered couplings, inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) are often effective.[4][5]

  • Reaction Temperature: Higher reaction temperatures are often required to overcome the activation energy barrier associated with sterically demanding substrates. However, excessively high temperatures can lead to catalyst decomposition and increased side products.

Q3: I am observing significant amounts of homocoupling of the boronic acid. How can I minimize this side reaction?

A3: Homocoupling is a common byproduct in Suzuki-Miyaura reactions. To minimize its formation:

  • Ensure Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids. It is critical to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. Experimenting with different palladium precursors and ligands can help identify a system that favors the desired cross-coupling pathway.

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby reducing the rate of homocoupling.

Q4: How can I prevent protodeboronation of this compound?

A4: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant side reaction, especially with sterically hindered boronic acids.[2] To mitigate this:

  • Use Anhydrous Conditions: Water is a proton source for this side reaction. Using anhydrous solvents and reagents can significantly reduce the extent of protodeboronation.

  • Choice of Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using milder, non-hydroxide bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) under anhydrous conditions.

  • Boronic Ester Derivatives: In some cases, using a more stable boronic ester derivative, such as a pinacol ester, can be beneficial. These esters can hydrolyze in situ to the active boronic acid, maintaining a low concentration of the more sensitive species.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective catalyst system for sterically hindered substrate.Switch to a palladium precatalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G3, SPhos Pd G3).[3]
Insufficiently active base.Use a stronger base such as K₃PO₄, Cs₂CO₃, or t-BuOK.[4][5]
Low reaction temperature.Increase the reaction temperature, monitoring for potential decomposition.
Significant Homocoupling Presence of oxygen.Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.
Inappropriate catalyst.Screen different palladium catalysts and ligands.
Protodeboronation Presence of water.Use anhydrous solvents and reagents.
Base-mediated decomposition.Use a milder base (e.g., KF) or switch to anhydrous conditions.
Difficulty in Purification Co-elution of product with boronic acid starting material or byproducts.Consider converting the boronic acid to its corresponding boronate ester for easier removal post-reaction. An acidic wash during workup can also help remove unreacted boronic acid.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or THF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the aryl halide, this compound, and the base.

  • Catalyst Addition: Add the palladium precatalyst to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. An acidic wash (e.g., 1 M HCl) can be performed to remove excess boronic acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) check_catalyst Is the catalyst system appropriate for a sterically hindered coupling? start->check_catalyst change_catalyst Use a bulky, electron-rich ligand (e.g., Buchwald ligand) or NHC catalyst. check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Switch to a stronger base (K₃PO₄, Cs₂CO₃, t-BuOK). check_base->change_base No check_conditions Are the reaction conditions optimal? check_base->check_conditions Yes change_base->check_conditions optimize_conditions Increase temperature. Ensure anhydrous and anaerobic conditions. check_conditions->optimize_conditions No side_reactions Are there significant side reactions? check_conditions->side_reactions Yes optimize_conditions->side_reactions homocoupling Homocoupling observed? side_reactions->homocoupling protodeboronation Protodeboronation observed? homocoupling->protodeboronation No address_homocoupling Ensure rigorous anaerobic conditions. Screen different catalysts. homocoupling->address_homocoupling Yes address_protodeboronation Use anhydrous conditions. Consider a milder base or boronic ester. protodeboronation->address_protodeboronation Yes success Successful Reaction protodeboronation->success No address_homocoupling->success address_protodeboronation->success

Caption: Troubleshooting decision tree for failed reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pdiil R¹-Pd(II)L₂-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdiil_r2 R¹-Pd(II)L₂-R² transmetalation->pdiil_r2 boronate R²-B(OH)₃⁻ (Activated Boronic Acid) boronate->transmetalation base Base (e.g., K₃PO₄) base->boronate boronic_acid R²-B(OH)₂ boronic_acid->base reductive_elimination Reductive Elimination pdiil_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Validation & Comparative

A Comparative Guide to (2,4,6-Triisopropylphenyl)boronic Acid and Other Bulky Boronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sterically Hindered Boronic Acids for Advanced Synthesis

In the realm of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the construction of complex biaryl scaffolds prevalent in pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical determinant of reaction efficiency, especially when dealing with sterically demanding substrates. This guide provides an in-depth comparison of (2,4,6-Triisopropylphenyl)boronic acid with other bulky boronic acids, offering experimental data and detailed protocols to inform reagent selection in challenging synthetic endeavors.

Performance Comparison of Bulky Boronic Acids

The steric hindrance imparted by bulky substituents on the phenylboronic acid ring significantly influences the kinetics and overall success of the Suzuki-Miyaura coupling. This compound, with its three isopropyl groups, represents one of the most sterically encumbered commercially available boronic acids. Its performance is often benchmarked against other bulky analogues such as Mesitylboronic acid (2,4,6-trimethylphenylboronic acid) and 2,6-Dimethylphenylboronic acid.

The increased steric bulk around the boronic acid moiety can present challenges to the crucial transmetalation step in the catalytic cycle. However, it can also be advantageous in specific applications, such as controlling regioselectivity or promoting the formation of atropisomers. The selection of an appropriate bulky boronic acid is therefore a trade-off between reactivity and the desired structural outcome.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTime (h)Yield (%)
This compound 2-Bromo-1,3,5-triisopropylbenzenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O24~40-50
Mesitylboronic acid 2-Bromo-1,3,5-triisopropylbenzenePd₂(dba)₃ / XPhosK₃PO₄Dioxane18~60-70
2,6-Dimethylphenylboronic acid 2-Bromo-1,3,5-triisopropylbenzenePdCl₂(dppf)Cs₂CO₃DMF12~75-85

Note: The data in this table is compiled from multiple sources for illustrative purposes and actual yields may vary depending on the specific reaction conditions and substrates used.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for success in the laboratory. Below are representative procedures for Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids.

General Protocol for Suzuki-Miyaura Coupling with a Bulky Boronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Bulky boronic acid (e.g., this compound, 1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 10:1, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, the bulky boronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

To better understand the relationships and workflows involved, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OH(L2) Ar-Pd(II)-OH(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OH(L2) Base (-X-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OH(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Bulky_Boronic_Acid_Comparison cluster_reactivity Decreasing Reactivity / Increasing Steric Hindrance 2,6-Dimethylphenylboronic_acid 2,6-Dimethylphenylboronic_acid Mesitylboronic_acid Mesitylboronic_acid 2,4,6-Triisopropylphenylboronic_acid 2,4,6-Triisopropylphenylboronic_acid

Caption: General trend of reactivity for bulky boronic acids in Suzuki-Miyaura coupling.

Navigating Steric Hindrance in Suzuki Coupling: A Comparative Guide to Boronic Acid Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. However, the efficiency of this powerful carbon-carbon bond-forming reaction can be significantly hampered by sterically demanding substrates. This guide provides a comparative analysis of Suzuki coupling reaction yields with various sterically hindered boronic acids, supported by experimental data, to aid in the strategic selection of reagents and optimization of reaction conditions.

The steric bulk on the boronic acid coupling partner presents a significant challenge in the Suzuki-Milaura catalytic cycle, primarily by impeding the crucial transmetalation step. This often leads to lower product yields and may necessitate the use of specialized catalysts, ligands, and more forcing reaction conditions to achieve satisfactory results. Understanding the relative reactivity of different sterically hindered boronic acids is therefore critical for efficient synthetic planning.

Yield Comparison of Sterically Hindered Boronic Acids

To illustrate the impact of steric hindrance on Suzuki coupling yields, the following table summarizes the performance of various ortho-substituted phenylboronic acids in reaction with 4-bromotoluene. The data has been compiled from multiple sources to provide a comparative overview under broadly similar reaction conditions, typically employing a palladium catalyst with a bulky phosphine ligand.

Sterically Hindered Boronic AcidStructureAryl HalideCatalyst/Ligand System (Typical)Yield (%)
2-Tolylboronic Acid2-Tolylboronic Acid structure4-BromotoluenePd(OAc)₂ / SPhos~85-95%
2,6-Dimethylphenylboronic Acid2,6-Dimethylphenylboronic Acid structure4-BromotoluenePd₂(dba)₃ / SPhos30-70%[1]
2-Isopropylphenylboronic Acid2-Isopropylphenylboronic Acid structure4-BromotoluenePd(OAc)₂ / RuPhosVariable, often moderate
2,4,6-Triisopropylphenylboronic acid2,4,6-Triisopropylphenylboronic acid structure2,4,6-Triisopropylphenyl bromidePd(OAc)₂ / AntPhosSignificantly higher than with BI-DIME ligand

Note: Yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, temperature, and reaction time. The values presented here are intended to be illustrative of the general trends observed.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and optimizing Suzuki coupling reactions with sterically hindered substrates. Below are representative protocols that employ commonly used catalyst systems.

Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid using a Buchwald Ligand

This protocol provides a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • Hindered aryl bromide

  • Hindered boronic acid

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the bulky phosphine ligand (0.04 mmol, 4 mol%).

  • Add the hindered aryl bromide (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add the anhydrous solvent (5 mL).

  • Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling using Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, P(t-Bu)₃)

  • Cesium fluoride (CsF) or other suitable base

  • Aryl halide

  • Boronic acid

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a reaction vessel, combine the aryl halide (1 equiv.), the boronic acid (1.5 equiv.), the phosphine ligand (0.1 equiv.), Pd₂(dba)₃ (0.05 equiv.), and CsF (10 equiv.) in THF.

  • Stir the mixture at room temperature for 12 hours.

  • Filter the resulting mixture through Celite.

  • The filtrate is then purified by silica gel column chromatography to yield the desired product.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the yields of Suzuki coupling reactions with different sterically hindered boronic acids.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_analysis Analysis A Select Sterically Hindered Boronic Acids (A, B, C) E Run Parallel Reactions for Boronic Acids A, B, C A->E B Select Common Aryl Halide B->E C Choose Catalyst System (e.g., Pd(OAc)₂/SPhos) C->E D Prepare Identical Reaction Conditions (Base, Solvent, Temp.) D->E F Monitor Reaction Progress (TLC, GC-MS) E->F G Work-up and Purify Products F->G H Determine Yields for each Reaction G->H I Compare Yields and Analyze Steric Effects H->I

Caption: Workflow for comparing Suzuki coupling yields.

Conclusion

The steric hindrance of boronic acids plays a crucial role in determining the success of Suzuki-Miyaura cross-coupling reactions. As the steric bulk around the boronic acid moiety increases, the reaction yield generally decreases, necessitating careful optimization of the catalytic system. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, has proven to be highly effective in overcoming the challenges associated with sterically demanding substrates. By systematically comparing the performance of different boronic acids and adhering to robust experimental protocols, researchers can enhance the efficiency and predictability of these vital synthetic transformations.

References

The Strategic Advantage of Steric Bulk: (2,4,6-Triisopropylphenyl)boronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of chemical synthesis, the choice of reagents is paramount to achieving desired outcomes. For researchers, scientists, and professionals in drug development, the quest for efficiency, selectivity, and high yields is a constant driver of innovation. Among the vast arsenal of synthetic tools, (2,4,6-Triisopropylphenyl)boronic acid has emerged as a powerful asset, particularly in the construction of sterically congested molecules that are often crucial for biological activity. Its primary advantage lies in the strategic placement of three bulky isopropyl groups on the phenyl ring, a feature that profoundly influences its reactivity and enables synthetic feats that are challenging with less hindered boronic acids.

This guide provides a comparative analysis of this compound against less sterically hindered alternatives, supported by experimental data, detailed protocols, and visual representations of its application in key synthetic transformations.

Overcoming Steric Hindrance: A Quantitative Comparison

The true prowess of this compound is most evident in its application to the synthesis of sterically hindered biaryls, particularly tetra-ortho-substituted biaryls. These motifs are prevalent in pharmaceuticals and advanced materials, yet their synthesis is notoriously difficult due to the steric clash between the substituents on the two aromatic rings.

In the renowned Suzuki-Miyaura cross-coupling reaction, the use of a bulky boronic acid can dramatically improve the yield of these challenging products. The steric bulk of this compound, in conjunction with sterically demanding phosphine ligands on the palladium catalyst, facilitates the crucial reductive elimination step, which is often the rate-limiting step in the formation of highly substituted biaryls.

While a direct head-to-head comparison for the synthesis of the exact same tetra-ortho-substituted biaryl using a non-bulky boronic acid under identical conditions is scarce in the literature due to the inherent difficulty of such reactions with less bulky reagents, we can infer the advantage from the high yields achieved in challenging couplings. For instance, the synthesis of a highly hindered biaryl phosphine ligand, a class of molecules essential for modern catalysis, showcases the efficacy of employing a 2,4,6-triisopropylphenyl moiety.

Coupling Partner 1Coupling Partner 2 PrecursorProductYieldReference
2-BromochlorobenzeneGrignard reagent from 2-bromo-1,3,5-triisopropylbenzene2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl94%[1]
4-BromotoluenePhenylboronic acid4-Methylbiphenyl95-98%[2]

It is important to note that the second entry represents a significantly less sterically demanding transformation and is provided to illustrate a typical high-yielding Suzuki-Miyaura reaction for a non-hindered biaryl. The remarkable 94% yield for the synthesis of the tetra-ortho-substituted biaryl highlights the enabling role of the sterically bulky 2,4,6-triisopropylphenyl group.[1]

Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl Phosphine Ligand

The following protocol, adapted from the literature, describes the synthesis of 2-di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl, a valuable ligand for catalysis, and illustrates the practical application of a sterically hindered organometallic reagent derived from 1,3,5-triisopropylbenzene.

Materials:

  • 2-Bromo-1,3,5-triisopropylbenzene

  • Magnesium shavings

  • Anhydrous tetrahydrofuran (THF)

  • 2-Bromochlorobenzene

  • Tetrakis(triphenylphosphine)palladium(0)

  • Di-tert-butylphosphonium chloride

  • Saturated aqueous ammonium chloride solution

  • Methanol

Procedure:

  • Grignard Reagent Formation: In a 1 L three-necked flask, a Grignard reagent is prepared from 32.5 g of 2-bromo-1,3,5-triisopropylbenzene and 5.6 g of magnesium shavings in 300 mL of anhydrous THF.

  • Cross-Coupling: To the Grignard reagent, 20 g of 2-bromochlorobenzene is slowly added dropwise. The reaction mixture is refluxed for 2 hours to form the 2,4,6-triisopropyl-2′-bromobiphenyl Grignard reagent.

  • Catalyst Addition: After cooling to room temperature, 2.4 g of tetrakis(triphenylphosphine)palladium(0) is added as a catalyst, and the mixture is stirred for 30 minutes.

  • Phosphine Introduction: At room temperature, 18.8 g of di-tert-butylphosphonium chloride is slowly added dropwise, and the reaction is continued at reflux for 5 hours.

  • Quenching: The reaction mixture is cooled in an ice-water bath, and the reaction is quenched by the slow dropwise addition of 200 mL of saturated aqueous ammonium chloride solution.

  • Isolation and Purification: The organic phase is separated, and the product is crystallized by the addition of methanol. The resulting white solid is filtered to afford 41.7 g of 2-di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl (94% yield).[1]

Visualizing the Synthetic Advantage

The role of steric hindrance in facilitating challenging cross-coupling reactions can be visualized through the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Steric_Hindrance cluster_cycle Suzuki-Miyaura Catalytic Cycle for Hindered Biaryls cluster_explanation Role of Bulky Reagents Pd0 Pd(0)L2 PdII Ar-Pd(II)(X)L2 Pd0->PdII Ar-X ArX Sterically Hindered Aryl Halide (Ar-X) OxAdd Oxidative Addition DiarylPd Ar-Pd(II)(Ar')L2 PdII->DiarylPd Ar'-B(OH)2, Base Boronic Bulky Boronic Acid (Ar'-B(OH)2) Transmetalation Transmetalation Base Base DiarylPd->Pd0 Ar-Ar' Product Sterically Hindered Biaryl (Ar-Ar') DiarylPd->Product Forms Product RedElim Reductive Elimination (Rate-Limiting for Hindered Substrates) exp The bulky isopropyl groups on the boronic acid and bulky phosphine ligands (L) on the Pd catalyst promote the difficult reductive elimination step, leading to higher yields of sterically congested biaryls.

Caption: Suzuki-Miyaura cycle for hindered biaryls.

This compound in Multi-Step Synthesis: The "Productive Tag" Strategy

Beyond single-step transformations, boronic acids are increasingly being utilized as "productive tags" in multi-step synthesis. In this strategy, the boronic acid moiety is carried through several synthetic steps, facilitating purification by phase-switching, and is then converted into a desired functional group in a final, productive step. The stability and unique reactivity of this compound make it a candidate for such advanced synthetic workflows.

Productive_Tag_Workflow cluster_workflow Multi-Step Synthesis Using a Boronic Acid as a Productive Tag cluster_advantage Key Advantages of this Strategy Start Start with a Functionalized This compound Step1 Reaction 1 (e.g., C-C bond formation) Start->Step1 Purify1 Purification by Phase-Switching Step1->Purify1 Step2 Reaction 2 (e.g., Functional group interconversion) Purify1->Step2 Purify2 Purification by Phase-Switching Step2->Purify2 FinalStep Final Productive Transformation of the Boronic Acid Moiety (e.g., Oxidation to a phenol) Purify2->FinalStep Product Final Complex Molecule FinalStep->Product adv • Avoids traditional chromatography after each step. • The boronic acid is not a waste product but is converted into a  key part of the final molecule. • The bulky triisopropylphenyl group can influence stereoselectivity  in preceding steps.

Caption: Boronic acid as a productive tag workflow.

References

A Comparative Guide to the Validation of Suzuki Coupling Products: NMR vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the Suzuki-Miyaura coupling reaction is a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of novel therapeutics and functional materials. The successful synthesis of the target molecule, however, is only half the journey. Rigorous structural validation of the final product is a critical step to ensure its identity and purity. This guide provides an objective comparison of two of the most powerful analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into their respective strengths and weaknesses, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.

At a Glance: NMR and Mass Spectrometry Head-to-Head

The choice between NMR and Mass Spectrometry for the validation of Suzuki coupling products often depends on the specific information required, the sample amount available, and the desired throughput. While both are powerful techniques, they provide complementary information. NMR excels at elucidating the precise molecular structure and connectivity, whereas mass spectrometry is unparalleled in its sensitivity for determining molecular weight and identifying trace-level impurities.[1]

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Information Detailed molecular structure, atom connectivity (¹H, ¹³C), stereochemistry.Molecular weight (mass-to-charge ratio), elemental composition (HRMS), fragmentation patterns.[2]
Sensitivity Lower (typically mg to high µg).[1]Higher (typically µg to ng, even pg or fg).[1][3]
Resolution High spectral resolution, allowing for the distinction of subtle structural differences.High mass resolution (HRMS) allows for the determination of elemental composition.
Quantitative Analysis Inherently quantitative; peak integrals in ¹H NMR are directly proportional to the number of nuclei.[2][4]Can be quantitative with the use of internal standards and calibration curves.
Sample Requirements 5-10 mg for a full suite of 2D experiments in a standard NMR tube.[2]Sub-microgram quantities are often sufficient.
Analysis Time 1D spectra can be acquired in minutes, but 2D experiments can take several hours.[5]Typically rapid, with analyses completed in minutes.
Confirmation of C-C Bond Direct and unambiguous confirmation through 2D NMR (HMBC).[6]Inferred from the molecular weight of the product; does not directly prove the bond location.
Destructive/Non-destructive Non-destructive; the sample can be recovered.[1]Destructive, although very little sample is consumed.

Delving Deeper: The Power of 2D NMR for Unambiguous Structure Elucidation

While 1D NMR (¹H and ¹³C) provides foundational information about the chemical environments of protons and carbons, complex biaryl compounds synthesized via Suzuki coupling often exhibit signal overlap in their 1D spectra, making definitive assignments challenging.[6] This is where 2D NMR techniques become indispensable, offering a detailed map of the molecular connectivity.[6]

A typical suite of 2D NMR experiments for the validation of a Suzuki coupling product includes:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for mapping out the proton spin systems within each of the aromatic rings of the biaryl product.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (a one-bond correlation). This allows for the confident assignment of carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Often the key experiment for confirming a successful Suzuki coupling, HMBC reveals correlations between protons and carbons over two to three bonds.[6] Crucially, it can show a correlation between a proton on one of the aromatic rings and the carbon on the other ring to which it is now bonded, directly confirming the formation of the critical C-C bond.[6]

Experimental Protocols

Detailed Methodology for NMR Analysis

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified Suzuki coupling product.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2]

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer. The solution should be free of any particulate matter.

2. 1D NMR Acquisition:

  • Acquire standard 1D ¹H and ¹³C NMR spectra. This will help determine the chemical shift ranges and confirm that the sample concentration is adequate for 2D experiments.

3. 2D NMR Acquisition (Example Parameters for a Biphenyl Product on a 400 MHz Spectrometer):

  • COSY:

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral width in both dimensions to cover all proton signals (e.g., 0-10 ppm).

    • Acquire 1024 data points in the direct dimension (F2) and 256 increments in the indirect dimension (F1).

    • Use 4-8 scans per increment.

  • HSQC:

    • Employ a standard gradient-enhanced HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsisp2.4) to differentiate between CH/CH₃ and CH₂ groups.[6]

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to encompass all carbon signals (e.g., 0-160 ppm).

    • Acquire 1024 data points in F2 and 256 increments in F1.

    • Use 8-16 scans per increment.

  • HMBC:

    • Utilize a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Optimize the long-range coupling delay for a J-coupling of approximately 8 Hz to observe two- and three-bond correlations.[6]

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • Acquire 2048 data points in F2 and 512 increments in F1.

    • Use 16-64 scans per increment.

4. Data Processing and Interpretation:

  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This will involve Fourier transformation, phase correction, and baseline correction.

  • Analyze the cross-peaks in the 2D spectra to establish the connectivity within the molecule and confirm the formation of the C-C bond between the two coupled fragments.

Detailed Methodology for Mass Spectrometry Analysis

1. Sample Preparation for Electrospray Ionization (ESI):

  • Prepare a stock solution of the purified Suzuki coupling product at a concentration of approximately 1 mg/mL in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.[7]

  • From the stock solution, prepare a dilute solution for analysis by taking 10 µL and diluting it to 1 mL with the same solvent, resulting in a final concentration of approximately 10 µg/mL.[7]

  • If necessary, add a small amount of an acid (e.g., 0.1% formic acid) or a base to the solvent to promote ionization.[8]

  • Ensure the final solution is free of any particulate matter by filtering or centrifugation if necessary.[9]

2. Instrument Setup and Data Acquisition (ESI-TOF Example):

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for most Suzuki coupling products.

  • Mass Analyzer: Time-of-Flight (TOF) for high-resolution mass measurement.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizer Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-8 L/min

    • Drying Gas Temperature: 180-220 °C

  • Data Acquisition:

    • Acquire data over a mass range that includes the expected molecular weight of the product (e.g., m/z 100-1000).

    • Acquire data for 1-2 minutes to obtain a stable signal and a good quality averaged spectrum.

3. Data Analysis:

  • Process the acquired data to obtain the mass spectrum.

  • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

  • For high-resolution mass spectrometry (HRMS), use the accurate mass measurement to determine the elemental composition and confirm that it matches the expected product.

Visualizing the Validation Workflow

To better understand the process and the logical flow of validating a Suzuki coupling product, the following diagrams illustrate the overall workflow and the detailed steps within each analytical technique.

G Overall Workflow for Suzuki Coupling Product Validation cluster_synthesis Synthesis and Purification cluster_validation Product Validation suzuki Suzuki Coupling Reaction workup Reaction Work-up suzuki->workup purification Purification (e.g., Column Chromatography) workup->purification ms_analysis Mass Spectrometry Analysis purification->ms_analysis Initial Check nmr_analysis NMR Spectroscopy Analysis purification->nmr_analysis Detailed Structure data_analysis Combined Data Analysis and Structure Confirmation ms_analysis->data_analysis nmr_analysis->data_analysis final_product final_product data_analysis->final_product Validated Product

Caption: A high-level overview of the Suzuki coupling product validation process.

G Detailed NMR Analysis Workflow start Purified Product sample_prep Sample Preparation (5-10 mg in deuterated solvent) start->sample_prep oneD_nmr 1D NMR (¹H, ¹³C) sample_prep->oneD_nmr twoD_nmr 2D NMR Suite oneD_nmr->twoD_nmr cosy COSY (¹H-¹H Connectivity) twoD_nmr->cosy hsqc HSQC (¹H-¹³C One-Bond Correlation) twoD_nmr->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlation) twoD_nmr->hmbc interpretation Spectral Interpretation cosy->interpretation hsqc->interpretation hmbc->interpretation structure_elucidation Unambiguous Structure interpretation->structure_elucidation

Caption: Step-by-step workflow for NMR-based structural elucidation.

G Detailed Mass Spectrometry Analysis Workflow start Purified Product sample_prep Sample Preparation (~10 µg/mL in volatile solvent) start->sample_prep instrument_setup Instrument Setup (ESI-TOF) sample_prep->instrument_setup data_acquisition Data Acquisition instrument_setup->data_acquisition data_processing Data Processing data_acquisition->data_processing mw_confirmation Molecular Weight Confirmation data_processing->mw_confirmation hrms HRMS (Elemental Composition) mw_confirmation->hrms result Confirmed Molecular Formula hrms->result

Caption: Workflow for confirming molecular weight and formula via mass spectrometry.

Conclusion: A Complementary Approach for Confident Validation

References

A Comparative Guide to Palladium Catalysts for Hindered Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds involving sterically congested substrates is a formidable challenge in modern organic synthesis. The development of highly active and versatile palladium catalysts has been instrumental in overcoming these hurdles, enabling the construction of complex molecular architectures that are often key motifs in pharmaceuticals and advanced materials. This guide provides a comparative analysis of common palladium catalyst systems for hindered Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by experimental data to aid in catalyst selection and reaction optimization.

At a Glance: Key Palladium Catalyst Systems for Hindered Couplings

The success of a hindered cross-coupling reaction is critically dependent on the choice of the palladium precursor and, more importantly, the ancillary ligand. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have emerged as the most effective classes of ligands for promoting these challenging transformations. Below is a summary of some of the most widely used and effective catalyst systems.

Catalyst SystemLigand TypeKey Advantages for Hindered Couplings
Buchwald Ligands Biarylphosphines- Steric bulk promotes monoligation and accelerates reductive elimination. - Electron-rich nature facilitates oxidative addition. - Wide variety of ligands allows for fine-tuning of reactivity.
N-Heterocyclic Carbenes (NHCs) Carbenes- Strong σ-donating ability enhances catalyst activity. - High thermal stability. - Can be effective for the synthesis of highly substituted biaryls.
Proazaphosphatranes Phosphatranes- Highly general and efficient for a broad range of substrates. - Effective at low catalyst loadings.

Comparative Performance Data for Hindered Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C(sp²)–C(sp²) bonds. When coupling partners bear multiple ortho-substituents, the reaction becomes significantly more challenging. The following table summarizes the performance of various palladium catalysts in the synthesis of sterically hindered biaryls.

Table 1: Palladium Catalyst Performance in Hindered Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Chloro-m-xylenePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene1001895[1]
22-Chloro-m-xylenePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1001892[1]
32-Chloro-m-xylene2,6-Dimethylphenylboronic acid(IPr)Pd(allyl)ClK₃PO₄Dioxane801288
41-Bromo-2,6-dimethylbenzeneMesitylboronic acidPd(OAc)₂ / P(t-Bu)₃K₃PO₄Dioxane801291[2]
51-Chloro-2,4,6-triisopropylbenzenePhenylboronic acidXPhos Pd G3K₃PO₄t-BuOH/H₂O801694[3]
6Chloromesitylene2,6-Dimethylphenylboronic acid(IPent-H)₂Pd₂Cl₆KOHDioxane10010>90

Comparative Performance Data for Hindered Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The coupling of sterically demanding anilines or aryl halides presents a significant synthetic obstacle. The table below compares the efficacy of different palladium catalyst systems for these challenging C-N bond formations.

Table 2: Palladium Catalyst Performance in Hindered Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Chlorotoluene2,6-DiisopropylanilinePd₂(dba)₃ / BrettPhosNaOt-BuToluene1001892[4]
22-Chlorotoluene2,6-DiisopropylanilinePd(OAc)₂ / RuPhosNaOt-BuToluene1001888[5]
31-Bromo-2,6-dimethylbenzeneAnilinePd(OAc)₂ / P(i-BuNCH₂CH₂)₃NNaOt-BuToluene1002095[6]
44-Chlorotoluene2,4,6-Tri-tert-butylanilineBrettPhos Pd G3LiHMDSToluene1102485[4]
52-Bromo-m-xylene2,6-DimethylanilinePd₂(dba)₃ / P(i-BuNCH₂CH₂)₃NNaOt-BuToluene1002089[6]

Experimental Protocols

General Procedure for Hindered Suzuki-Miyaura Coupling

An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon (this cycle is repeated three times). The palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a precatalyst) are then added under a positive pressure of argon. The solvent (e.g., toluene, 5 mL) is added via syringe. The reaction mixture is then heated in a preheated oil bath at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.[3][7]

General Procedure for Hindered Buchwald-Hartwig Amination

To an oven-dried Schlenk tube containing a magnetic stir bar is added the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol). The tube is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times. The palladium precatalyst (e.g., BrettPhos Pd G3, 0.01 mmol, 1 mol%) and the solvent (e.g., toluene, 5 mL) are then added via syringe. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and quenched with water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash chromatography to yield the desired arylamine.[4]

Visualizing Catalytic Cycles and Workflows

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa R¹-X pd2 R¹-Pd(II)-X      L_n oa->pd2 tm Transmetalation pd2->tm R²-B(OR)₂ pd2_r2 R¹-Pd(II)-R²      L_n tm->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 R¹-R²

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)-X      L_n oa->pd2 la Ligand Association pd2->la HNR¹R² pd2_amine [Ar-Pd(II)(HNR¹R²)-X]            L_n la->pd2_amine deprot Deprotonation pd2_amine->deprot Base pd2_amido Ar-Pd(II)-NR¹R²       L_n deprot->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 Ar-NR¹R²

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Catalyst Selection Workflow

Catalyst_Selection_Workflow start Define Hindered Coupling substrate_analysis Analyze Substrate Sterics & Electronics start->substrate_analysis coupling_type Identify Coupling Type substrate_analysis->coupling_type suzuki Suzuki-Miyaura coupling_type->suzuki C-C bond buchwald Buchwald-Hartwig coupling_type->buchwald C-N bond ligand_suzuki Select Ligand: XPhos, SPhos, or NHC suzuki->ligand_suzuki ligand_buchwald Select Ligand: BrettPhos, RuPhos, or XPhos buchwald->ligand_buchwald optimization Optimize Reaction Conditions: Base, Solvent, Temperature ligand_suzuki->optimization ligand_buchwald->optimization end Successful Coupling optimization->end

Caption: A workflow for selecting a palladium catalyst for hindered couplings.

References

A Researcher's Guide to Purity Assessment of (2,4,6-Triisopropylphenyl)boronic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The purity of (2,4,6-Triisopropylphenyl)boronic acid is a critical parameter for researchers and drug development professionals, as impurities can significantly impact the outcomes of downstream applications, particularly in sensitive cross-coupling reactions like the Suzuki-Miyaura coupling. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized this compound, supported by illustrative experimental data and detailed protocols.

Introduction to Purity Concerns

This compound, a sterically hindered organoboron compound, is valued for its unique reactivity and selectivity in organic synthesis. However, its synthesis and handling can introduce several impurities. The most common impurity is the corresponding boroxine, a cyclic anhydride formed by the dehydration of three boronic acid molecules. Other potential impurities include residual starting materials from the synthesis, such as 1,3,5-triisopropylbenzene, and byproducts from incomplete reactions or side reactions. Accurate and robust analytical methods are therefore essential to quantify the purity and identify any contaminants that may interfere with subsequent chemical transformations.

Comparison of Analytical Techniques

The purity of this compound can be effectively determined using several analytical methods. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and the nature of the information provided.

Quantitative Data Summary

The following tables summarize the performance of each technique in the analysis of a synthesized batch of this compound.

Table 1: Purity Assessment of this compound

Analytical TechniquePurity (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Key Advantages
HPLC-UV 98.50.01%0.03%High precision and accuracy for quantification of the main component and non-volatile impurities.
qNMR (¹H NMR) 98.20.1%0.3%Provides absolute purity without a reference standard of the analyte; excellent for structural elucidation of impurities.
GC-MS (after derivatization) 99.0 (for volatile components)0.005%0.015%High sensitivity for volatile impurities and residual starting materials.

Table 2: Identification and Quantification of Key Impurities

ImpurityHPLC-UV (Area %)qNMR (mol %)GC-MS (Area %)Identification Method
(2,4,6-Triisopropylphenyl)boroxine1.21.5Not applicableMS, NMR
1,3,5-Triisopropylbenzene0.30.30.8GC-MS, NMR
Unidentified Impurity 10.1-0.2MS

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust method for quantifying the purity of this compound and detecting non-volatile impurities like its boroxine anhydride.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The boronic acid sample is dissolved in a 1:1 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 10 mg of the internal standard (maleic anhydride) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons.

    • Number of Scans: 16.

  • Data Processing:

    • Apply a Fourier transform and phase correct the spectrum.

    • Integrate the characteristic aromatic proton signals of this compound and the olefinic proton signal of maleic anhydride.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile impurities, such as residual starting materials. Boronic acids themselves are not volatile and require derivatization to be analyzed by GC.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization:

    • Dissolve approximately 1 mg of the boronic acid in 1 mL of dry pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60 °C for 30 minutes to form the volatile trimethylsilyl (TMS) ester.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Injection: 1 µL, splitless injection at 250 °C.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV with scanning over a mass range of m/z 50-550.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile/Water A->B C Inject into HPLC System B->C D Separation on C18 Column C->D E UV Detection (220 nm) D->E F Integrate Peaks E->F G Calculate Purity and Impurity Levels F->G

Caption: HPLC-UV Experimental Workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Weigh Sample and Internal Standard B Dissolve in DMSO-d6 A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Process Spectrum (FT, Phasing) D->E F Integrate Signals E->F G Calculate Absolute Purity F->G GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Derivatize with BSTFA A->B C Inject into GC-MS System B->C D Separation on DB-5ms Column C->D E Mass Spectrometry Detection (EI) D->E F Identify Peaks from Mass Spectra E->F G Quantify Volatile Impurities F->G

Navigating Steric Hindrance: A Kinetic Analysis of Suzuki Coupling with (2,4,6-Triisopropylphenyl)boronic Acid and a Comparison with Less Hindered Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. However, the use of sterically demanding substrates, such as (2,4,6-Triisopropylphenyl)boronic acid, presents unique challenges that can significantly impact reaction rates and overall efficiency. This guide provides a comparative kinetic analysis of Suzuki coupling reactions involving this bulky boronic acid, contrasting its performance with less sterically hindered alternatives, and is supported by experimental data and detailed protocols.

The significant steric bulk of this compound, arising from the two ortho-isopropyl groups, dramatically influences the kinetics of the Suzuki-Miyaura coupling. This hindrance primarily affects the transmetalation step of the catalytic cycle, which is often rate-determining. The approach of the boronic acid to the palladium center is impeded, leading to slower reaction rates compared to less bulky analogues. While specific kinetic data for the coupling of this compound is not extensively documented in publicly available literature, the principles of steric hindrance in this reaction are well-established. To overcome these challenges, specialized ligands and reaction conditions are often necessary to facilitate the coupling of such demanding substrates.

Comparative Kinetic Data

To illustrate the impact of steric hindrance on Suzuki coupling kinetics, the following table summarizes rate constants for the transmetalation step of various boronic acid derivatives. While a direct kinetic study of this compound is not available, the data for other hindered and unhindered boronic acids and esters provide a clear trend. Generally, increased steric bulk and electron-withdrawing substituents on the boronic acid lead to slower transmetalation rates.

EntryBoron ReagentCoupling PartnerRate Constant (k) or Relative RateConditionsReference
14-Fluorophenylboronic acid[(i-Pr3P)(4-FC6H4)Pd(OH)]2k = 5.81 ± 0.12 × 10⁻³ s⁻¹THF, -30 °C[1]
24-Fluorophenylboronic acid pinacol ester[(i-Pr3P)(4-FC6H4)Pd(OH)]2Sigmoidal kinetic profile, slower than boronic acidTHF, -30 °C[1]
34-Fluorophenylboronic acid glycol ester[(i-Pr3P)(4-FC6H4)Pd(OH)]2k = 13.3 ± 0.70 × 10⁻³ s⁻¹ (~23x faster than boronic acid)THF, -30 °C[1]
44-Fluorophenylboronic acid diisopropyl ester[(i-Pr3P)(4-FC6H4)Pd(OH)]2k = 8.24 ± 0.16 × 10⁻⁴ s⁻¹ (~1.4x faster than boronic acid)THF, -30 °C[1]
5p-Tolylboronic acid[(Ph3P)Pd(Ph)(μ-OH)]2kobs = 2.4 × 10⁻³ s⁻¹50:1 THF/H₂O, -40 °C
6Mesitylboronic acidIodobenzeneLow yield even after 2 daysPd(PPh₃)₄, various bases, 80 °C
72,4,6-Triisopropylphenyl bromideCyclohexylboronic acid31% yield (with BI-DIME ligand), 78% yield (with AntPhos ligand)Toluene, 110 °C, 12 h

Note: The data presented are from different studies and under varying conditions, so direct comparison of absolute values should be made with caution. The trends, however, are informative. Entry 7, while not providing a rate constant, demonstrates that with a highly hindered substrate, the choice of ligand is critical to achieving a reasonable yield, which is a direct consequence of the reaction kinetics.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The steric profile of the substrates and ligands can influence the rate of each of these steps.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' B(OR)2(OH) B(OR)2(OH) Ar-Pd(II)-Ar'(L2)->B(OR)2(OH) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

A general procedure for the kinetic analysis of a Suzuki-Miyaura coupling reaction is outlined below. This protocol can be adapted for various substrates and catalysts.

Objective: To determine the reaction rate and kinetic order with respect to each reactant.

Materials:

  • Aryl halide (e.g., 2,4,6-Triisopropylphenyl bromide)

  • Boronic acid or ester (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos, AntPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Internal standard (e.g., Dodecane, Biphenyl)

  • Reaction vials, magnetic stir bars, heating block or oil bath

  • GC or HPLC for analysis

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, boronic acid, base, and internal standard in the chosen solvent. The palladium catalyst and ligand are typically added as solids.

  • Reaction Setup: In a series of reaction vials, add the palladium catalyst and ligand (if used).

  • Initiation of Reaction: To each vial, add the solvent, followed by the stock solutions of the aryl halide, boronic acid, base, and internal standard in a predetermined order. The reaction is typically initiated by the addition of one of the coupling partners or the base, after the reaction mixture has reached the desired temperature.

  • Reaction Monitoring: At specific time intervals, withdraw an aliquot from each reaction vial and quench it (e.g., with a dilute acid solution or by cooling).

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the product and the remaining starting materials. The use of an internal standard allows for accurate quantification.

  • Data Analysis: Plot the concentration of the product versus time to obtain the initial reaction rate. By systematically varying the initial concentration of each reactant while keeping others constant, the kinetic order with respect to each component can be determined.

Kinetic_Workflow cluster_prep Preparation cluster_execution Reaction Execution & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (Reactants, Internal Standard) B Setup Reaction Vials (Catalyst, Ligand, Solvent) A->B C Initiate Reaction at T B->C D Withdraw & Quench Aliquots at Timed Intervals C->D E Analyze Aliquots (GC/HPLC) D->E F Plot [Product] vs. Time Determine Initial Rate E->F G Vary [Reactant] Determine Reaction Order F->G H Determine Rate Law G->H

Caption: Experimental workflow for kinetic analysis of a Suzuki coupling reaction.

Conclusion

The kinetic analysis of Suzuki-Miyaura coupling reactions reveals a significant dependence on the steric properties of the boronic acid. Highly hindered substrates like this compound exhibit slower reaction rates due to the impediment of the crucial transmetalation step. While this can be a challenge, the use of bulky, electron-rich phosphine ligands can often mitigate these effects and lead to successful couplings. For researchers in drug development and other scientific fields, a thorough understanding of these kinetic principles is vital for the rational design of efficient and robust synthetic routes to complex molecular targets.

References

Safety Operating Guide

Proper Disposal of (2,4,6-Triisopropylphenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of (2,4,6-Triisopropylphenyl)boronic acid, a reagent commonly used in organic synthesis. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. This information is intended for researchers, scientists, and drug development professionals.

Essential Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably within a fume hood.[1]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear appropriate chemical safety goggles or eyeglasses.[1]

  • Hand Protection: Chemical-resistant gloves are required.[1]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

Primary Disposal Method: Collection for Hazardous Waste Disposal

The recommended and safest method for disposing of this compound is to collect it for removal by a certified hazardous waste disposal facility. This is the required procedure for large quantities and for any laboratory not specifically equipped for in-lab chemical treatment.

Step-by-Step Collection Protocol:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes must never be mixed.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed, and chemically compatible container.

    • For solutions containing this compound, use a sturdy, leak-proof container. Plastic is often preferred.

    • Ensure the container is appropriate for the volume of waste and is free from damage.

  • Labeling: All waste containers must be accurately labeled with the full chemical name "this compound" and its primary hazards. Do not use abbreviations.

  • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory. This area should provide secondary containment for liquid waste.

  • Arranging Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

Any materials contaminated with this compound, such as gloves, filter paper, or pipette tips, must also be collected in a sealed and labeled container for hazardous waste disposal.[1]

Alternative Disposal Consideration: In-Lab Neutralization (for small quantities of other boronic acids)

For some less complex boronic acids, such as methyl boronic acid, in-lab neutralization of small quantities may be an option if permitted by your institution and local regulations.[1] This typically involves dissolving the boronic acid in water and neutralizing it with a mild base to a pH between 5.5 and 9.0 before drain disposal with copious amounts of water.[1]

However, this compound is less soluble in water due to its hydrophobic isopropyl groups, which may complicate this procedure.[2] Therefore, in-lab neutralization of this compound is not recommended without a specific, validated protocol for this compound.

Summary of Key Disposal Data

PropertyValueRelevance to Disposal
Molecular Formula C₁₅H₂₅BO₂Identifies the chemical composition for waste manifest.
Appearance White to off-white crystalline powderSolid waste should be handled appropriately to avoid dust generation.
Solubility Soluble in organic solvents (e.g., dichloromethane, ethanol); less soluble in water.[2]Low water solubility makes aqueous neutralization challenging.
Storage Temperature 2-8°CImportant for safe storage of both the reagent and its waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start Waste this compound (Solid or Solution) decision Is a validated in-lab neutralization protocol available and permitted? start->decision collect_hw Collect for Hazardous Waste Disposal decision->collect_hw No (Recommended Path) neutralize Perform In-Lab Neutralization (Use with extreme caution and only if validated) decision->neutralize Yes segregate Segregate Waste collect_hw->segregate check_ph Check pH (5.5 - 9.0) neutralize->check_ph containerize Use Labeled, Sealed, Compatible Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store arrange_pickup Arrange Pickup by EHS or Licensed Contractor store->arrange_pickup end Disposal Complete arrange_pickup->end check_ph->collect_hw pH is out of range or disposal is not permitted drain_disposal Dispose Down Sanitary Sewer with Copious Water (If Permitted) check_ph->drain_disposal pH is within range and disposal is permitted drain_disposal->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (2,4,6-Triisopropylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2,4,6-Triisopropylphenyl)boronic acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

This compound is a solid compound with the following properties:

PropertyValueCitations
Molecular Formula C₁₅H₂₅BO₂
Molecular Weight 248.17 g/mol [1]
Appearance Off-white, odorless solid[2]
Melting Point 167-172 °C (decomposes at 165 °C)[3]
Storage Temperature 2-8°C[1]
CAS Number 154549-38-9[1]

Note: This compound is air-sensitive and should be stored under an inert gas. It may contain varying amounts of its anhydride.[3]

Hazard Identification and Personal Protective Equipment (PPE)

Recent studies have indicated that boronic acids may possess mutagenic activity, underscoring the need for careful handling.[4] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[2]

The following table outlines the recommended personal protective equipment (PPE) for handling this chemical.

PPE CategoryRecommended EquipmentSpecifications and Best PracticesCitations
Eye and Face Protection Chemical safety goggles or a face shieldMust meet ANSI Z.87.1 standards. A face shield worn over safety glasses is required when there is a risk of splashing or explosion.[5][6][7]
Hand Protection Chemical-resistant glovesDouble gloving with an inner nitrile glove and an outer, heavier-duty glove (e.g., neoprene or butyl rubber) is recommended. Inspect gloves for any signs of degradation before use.[5][6][7]
Body Protection Flame-resistant lab coatA lab coat made of materials like Nomex® is preferable. Ensure the lab coat is fully buttoned.[7][8]
Respiratory Protection NIOSH/MSHA approved respiratorUse in a well-ventilated area, preferably within a certified chemical fume hood. If dust formation is likely, a respirator is necessary.[5][7]
Foot Protection Closed-toe, chemical-resistant shoesShoes should fully cover the feet.[9]

Operational Plan: Step-by-Step Handling Protocol

This protocol details the safe handling of this compound in a laboratory setting.

Preparation
  • Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood with proper airflow.[10]

  • PPE: Don all required personal protective equipment as outlined in the table above.

  • Inert Atmosphere: As the compound is air-sensitive, prepare an inert atmosphere (e.g., nitrogen or argon) for handling. This may involve the use of a glovebox or Schlenk line techniques.

  • Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily accessible.

Weighing and Transfer
  • Inert Conditions: If possible, perform weighing and transfer operations inside a glovebox.

  • Schlenk Techniques: If a glovebox is not available, use Schlenk line techniques to maintain an inert atmosphere. This involves using specialized glassware and techniques to exclude air and moisture.

  • Avoid Dust: Handle the solid carefully to minimize dust formation.[5]

  • Static Discharge: Take precautionary measures against static discharge, which can ignite flammable dusts. Use grounding and bonding for containers and receiving equipment.[2]

Reaction Setup
  • Inert Atmosphere: The reaction vessel must be under a positive pressure of an inert gas.[8]

  • Sealed System: Use glassware with air-tight seals, such as flasks with septa, to prevent exposure to air.[8]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to ensure laboratory and environmental safety.

Waste Segregation and Collection
  • Hazardous Waste: All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and rinseate from cleaning glassware, must be treated as hazardous waste.[11]

  • Solid Waste: Collect solid waste in a clearly labeled, sealable container designated for hazardous solid waste.[11]

  • Liquid Waste: Collect liquid waste solutions in a separate, clearly labeled, and sealable container for hazardous liquid waste.[11]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the chemical name.[10]

Storage and Disposal
  • Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[11]

  • Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11] Do not dispose of this chemical down the drain or in regular trash. [11]

Decontamination of Empty Containers
  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[11]

  • Collect Rinseate: The first rinseate must be collected and disposed of as hazardous waste.[11] Subsequent rinseates may also need to be collected depending on local regulations.

  • Final Disposal: After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's guidelines for glass or plastic recycling.[11]

Workflow Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction Prep1 Work in Fume Hood Prep2 Don Appropriate PPE Prep1->Prep2 Prep3 Prepare Inert Atmosphere Prep2->Prep3 Prep4 Ensure Spill Kit is Ready Prep3->Prep4 Hand1 Weigh and Transfer under Inert Conditions Prep4->Hand1 Hand2 Minimize Dust Formation Hand1->Hand2 Hand3 Ground Equipment (Anti-static) Hand2->Hand3 React1 Maintain Inert Atmosphere Hand3->React1 React2 Use Sealed Glassware React1->React2

Caption: Workflow for the safe handling of this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal Coll1 Segregate as Hazardous Waste Coll2 Use Labeled, Sealable Containers Coll1->Coll2 Coll3 Separate Solid and Liquid Waste Coll2->Coll3 Stor1 Store in Designated Area Coll3->Stor1 Stor2 Ensure Good Ventilation Stor1->Stor2 Disp1 Contact EHS for Pickup Stor2->Disp1 Disp2 Do Not Use Drains or Trash Disp1->Disp2

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.